5-Methyl-2-(methylsulfonamido)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(methanesulfonamido)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-3-4-8(10-15(2,13)14)7(5-6)9(11)12/h3-5,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVAVGYTZPNJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017051-55-6 | |
| Record name | 2-methanesulfonamido-5-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"5-Methyl-2-(methylsulfonamido)benzoic acid" discovery and synthesis history
An In-Depth Guide to the Discovery and Synthesis of 5-Methyl-2-(methylsulfonamido)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis history of this compound (CAS No. 1017051-55-6). Born from the intensive research efforts to develop treatments for Alzheimer's disease, this molecule represents a key structural motif in the exploration of second-generation γ-secretase modulators (GSMs). We will explore the scientific context that necessitated its creation, detail the logical and established synthetic pathway for its preparation, and provide a field-proven protocol. This document is intended to serve as a practical resource for medicinal chemists and drug development professionals working on related scaffolds.
Discovery Context: The Pursuit of Potent γ-Secretase Modulators
The story of this compound is intrinsically linked to the "amyloid cascade hypothesis" of Alzheimer's disease (AD). This hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone 42-amino-acid form (Aβ42), is a primary pathogenic event. The enzyme complex responsible for generating Aβ peptides is γ-secretase.
In the early 2000s, a seminal discovery revealed that certain non-steroidal anti-inflammatory drugs (NSAIDs) could selectively modulate γ-secretase activity, reducing the production of toxic Aβ42 while increasing shorter, less harmful Aβ species. This finding sparked a major push in medicinal chemistry to design novel γ-secretase modulators (GSMs) with improved potency and better pharmacological profiles, devoid of the COX-inhibiting side effects of traditional NSAIDs.
One of the most prominent early GSMs was Tarenflurbil (R-flurbiprofen), the R-enantiomer of the NSAID flurbiprofen. While promising, Tarenflurbil ultimately failed in Phase III clinical trials, a failure largely attributed to poor brain penetration and weak pharmacological activity. This setback highlighted the need for new chemical scaffolds with optimized drug-like properties. It was within this intensive research environment—focused on creating potent, brain-penetrant, and safe GSMs—that N-sulfonated aminobenzoic acids, including the title compound, emerged as a promising new class of molecules. The sulfonamide moiety was explored as a bioisostere for the carboxylic acid found in NSAID-derived GSMs, offering different physicochemical properties that could enhance target engagement and pharmacokinetic profiles.
Synthetic Chemistry: A Robust and Validated Pathway
The synthesis of this compound is not explicitly detailed in a single "discovery" paper but is based on a well-established and reliable chemical transformation: the N-sulfonylation of an anthranilic acid derivative. The core methodology for the parent scaffold, 2-(methylsulfonamido)benzoic acid, has been authoritatively described in the scientific literature, providing a validated template for this synthesis.[1]
The logical and most common synthetic route begins with the commercially available starting material, 2-Amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid).[2] The key transformation is the reaction of the aniline nitrogen with methanesulfonyl chloride in the presence of a base.
Synthetic Workflow Diagram
The overall synthetic transformation is a direct and efficient one-step process.
Caption: Synthetic route to this compound.
Causality in Experimental Design
-
Choice of Starting Material: 2-Amino-5-methylbenzoic acid is an ideal starting point due to its commercial availability and the presence of the two key functional groups in the correct orientation: the aniline for sulfonylation and the carboxylic acid, a key feature for this class of GSMs.
-
Sulfonylating Agent: Methanesulfonyl chloride is the reagent of choice for introducing the methylsulfonamido group. It is highly reactive towards the nucleophilic amino group, ensuring an efficient reaction.
-
Role of the Base: A base, such as pyridine or an inorganic base like sodium bicarbonate, is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. Pyridine can also act as a nucleophilic catalyst.
-
Solvent Selection: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used. These solvents are chosen because they are unreactive towards methanesulfonyl chloride and effectively dissolve the starting materials.
-
Workup Procedure: The reaction is typically quenched with water. An acidic workup (e.g., with dilute HCl) is then employed to ensure the carboxylic acid group is in its protonated, free acid form, which facilitates its extraction into an organic solvent and subsequent purification.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methods for the N-sulfonylation of anthranilic acids.[1][3]
Objective: To synthesize this compound.
Materials & Reagents:
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Amino-5-methylbenzoic acid | 2941-78-8 | 151.16 | 10.0 | 1.51 g |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | 114.55 | 12.0 | 1.37 g (0.92 mL) |
| Pyridine | 110-86-1 | 79.10 | 25.0 | 2.0 mL |
| Dichloromethane (DCM) | 75-09-2 | - | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | ~30 mL |
| Saturated Sodium Chloride (Brine) | - | - | - | 20 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | - | ~5 g |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-methylbenzoic acid (1.51 g, 10.0 mmol).
-
Dissolution: Add dichloromethane (50 mL) followed by pyridine (2.0 mL, 25.0 mmol). Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add methanesulfonyl chloride (0.92 mL, 12.0 mmol) dropwise to the cold solution over a period of 10 minutes. Ensure the temperature remains below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (30 mL). Shake vigorously.
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and then with saturated brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a pure solid.
Conclusion
This compound stands as a testament to the rational, iterative process of modern drug discovery. While not a therapeutic agent itself, its creation was a logical step in the quest to overcome the limitations of first-generation GSMs for Alzheimer's disease. Its synthesis is straightforward and robust, relying on fundamental and well-understood organic chemistry principles. This guide provides the necessary historical context and a detailed, actionable protocol, empowering researchers to utilize this valuable chemical building block in their own discovery programs, whether in neuroscience or other therapeutic areas.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aablocks.com [aablocks.com]
An In-Depth Technical Guide to 5-Methyl-2-(methylsulfonamido)benzoic acid (CAS 1017051-55-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-(methylsulfonamido)benzoic acid, registered under CAS Number 1017051-55-6, is an intriguing substituted benzoic acid derivative. Its structural architecture, featuring a carboxylic acid, a sulfonamide linkage, and a methyl-substituted aromatic ring, positions it as a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway, and contextual insights into its potential applications, particularly in the realm of antiviral drug discovery. While publicly available experimental data on this specific molecule is limited, this document consolidates computed data and analogous chemical principles to offer a foundational resource for researchers.
Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name 2-(methanesulfonamido)-5-methylbenzoic acid, is a white to off-white solid at room temperature. Its core structure is a benzoic acid scaffold with a methanesulfonamido group at the 2-position and a methyl group at the 5-position.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source |
| CAS Number | 1017051-55-6 | [1] |
| Molecular Formula | C₉H₁₁NO₄S | [1] |
| Molecular Weight | 229.25 g/mol | [1] |
| IUPAC Name | 2-(methanesulfonamido)-5-methylbenzoic acid |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.1 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 91.9 Ų | |
| Exact Mass | 229.04087901 Da |
Note: The properties listed in Table 2 are computationally derived and have not been experimentally verified in publicly accessible literature.
The predicted XLogP3 value of 2.1 suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing aqueous solubility with membrane permeability. The presence of both hydrogen bond donors (the carboxylic acid proton and the sulfonamide N-H) and multiple acceptors (the oxygen atoms of the carboxyl and sulfonyl groups) indicates the potential for significant intermolecular interactions, which will influence its solubility and binding to biological targets.
Synthesis and Chemical Reactivity
The proposed synthesis involves a straightforward one-step reaction: the methanesulfonylation of the amino group of 2-amino-5-methylbenzoic acid.
Figure 1: Proposed synthesis of this compound.
Proposed Experimental Protocol:
-
Dissolution: Dissolve 2-amino-5-methylbenzoic acid in a suitable aprotic solvent, such as pyridine or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon). Pyridine can act as both the solvent and the base to neutralize the HCl byproduct.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a standard precaution for controlling the exothermic reaction of the sulfonyl chloride.
-
Addition of Reagent: Slowly add methanesulfonyl chloride (or methanesulfonic anhydride) dropwise to the stirred solution. The slow addition is crucial to maintain temperature control and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours) until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture would be quenched with water or a dilute acid (if a base other than pyridine is used). The product can then be extracted into an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.
Causality in Experimental Choices:
-
Choice of Reagent: Methanesulfonyl chloride is a common and reactive electrophile for installing a methanesulfonyl group onto an amine. Methanesulfonic anhydride is an alternative that can sometimes lead to cleaner reactions, as it does not produce HCl.
-
Base: A non-nucleophilic base like pyridine or triethylamine is essential to scavenge the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.
-
Temperature Control: The initial cooling to 0 °C is a critical step to manage the exothermicity of the acylation reaction, minimizing the formation of impurities.
Applications in Drug Discovery and Medicinal Chemistry
The primary known application of this compound is as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic value.
Intermediate in Antiviral Drug Development
A key piece of evidence for its utility comes from the international patent WO2013158776A1 , titled "Compounds and methods for antiviral treatment".[3][4] In this patent, this compound is explicitly named as a reactant in the synthesis of novel compounds aimed at treating viral infections, particularly those caused by the Pneumovirinae family of viruses, which includes the Human Respiratory Syncytial Virus (HRSV).[3]
The patent describes the use of this benzoic acid derivative in an amide coupling reaction, highlighting the reactivity of its carboxylic acid group.
Figure 2: Role as an intermediate in the synthesis of potential antiviral agents.
This application underscores the value of this compound as a scaffold that can be readily elaborated into more complex drug-like molecules. The sulfonamidobenzoic acid moiety can be considered a key pharmacophore or a structural element that favorably positions other functional groups for interaction with a biological target.
Broader Context: The Biological Significance of Sulfonamides
The sulfonamide group is a well-established pharmacophore in medicinal chemistry, present in a wide array of approved drugs with diverse biological activities. These include antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents. The general class of sulfonamidobenzoic acids has been explored for various therapeutic targets. Their biological activity is often influenced by the substitution pattern on the aromatic ring, which can affect their physicochemical properties and binding affinity to target proteins.
Safety and Handling
Based on available Safety Data Sheets (SDS) for structurally related compounds, this compound should be handled with care in a laboratory setting.
General Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable, commercially available building block for medicinal chemistry and drug discovery. Its primary documented use as an intermediate in the synthesis of potential antiviral agents highlights its relevance to the field. While a comprehensive experimental characterization of this specific molecule is lacking in the public domain, its structure suggests favorable drug-like properties. The proposed synthetic route from 2-amino-5-methylbenzoic acid offers a reliable and straightforward method for its preparation in a laboratory setting. Further research into the biological activities of this compound and its derivatives could unveil new therapeutic opportunities.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Methyl-2-(methylsulfonamido)benzoic acid
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties govern a molecule's behavior from the moment of administration through its journey of absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2][3][4] This guide provides an in-depth technical analysis of 5-Methyl-2-(methylsulfonamido)benzoic acid, a molecule of interest for researchers and drug development professionals.
This document moves beyond a simple recitation of data. As a Senior Application Scientist, the objective is to provide a narrative grounded in experience, explaining the causality behind experimental choices and the profound implications of each physicochemical parameter. We will explore the core properties of lipophilicity (LogP), acidity (pKa), aqueous solubility, and melting point. Each section will detail the theoretical importance of the property, present available data, and provide a robust, self-validating experimental protocol for its determination. This approach ensures not only technical accuracy but also provides actionable insights for scientists working to advance promising chemical entities from the bench to the clinic.
Molecular Structure and Identifiers
A clear identification of the molecule is the first step in any scientific investigation. This compound is a substituted benzoic acid derivative containing a sulfonamide linkage.
| Property | Value | Source |
| IUPAC Name | 2-(methanesulfonamido)-5-methylbenzoic acid | PubChem[5] |
| CAS Number | 1017051-55-6 | BLD Pharm[6] |
| Molecular Formula | C₉H₁₁NO₄S | PubChem[5] |
| Molecular Weight | 229.26 g/mol | PubChem[5] |
| Canonical SMILES | CC1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)O | PubChem[5] |
Figure 1: 2D Structure of this compound.
Lipophilicity: The Gateway to Biological Membranes
Theoretical & Practical Importance
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical determinant of a drug's pharmacokinetic profile.[7] It reflects the molecule's affinity for lipid-like environments versus aqueous ones.[7][8] This balance is paramount: sufficient lipophilicity is required for the molecule to permeate lipid cell membranes and reach its intracellular target, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[2][8] The calculated logP value is a key component of predictive models like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound for oral bioavailability.[9][10][11]
Data Summary
| Parameter | Value | Method | Source |
| XLogP3 | 2.1 | Computed | PubChem[5] |
This computed value suggests that this compound has a moderate degree of lipophilicity, falling well within the desirable range (<5) suggested by Lipinski's Rule of Five.[10]
Experimental Protocol: LogP Determination by RP-HPLC
The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method for determining logP.[12][13] It relies on the principle that a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.
Causality: We choose RP-HPLC for its speed, reproducibility, and requirement for only a small amount of sample, making it ideal for the drug discovery phase.[14] A calibration curve is built using standards with known logP values to ensure the accuracy of the measurement for the unknown compound.
Protocol Steps:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Preparation of Standards:
-
Prepare 1 mg/mL stock solutions in methanol or DMSO of at least five reference compounds with well-established logP values spanning a range that is expected to include the test compound (e.g., from logP 0 to 5).
-
-
Preparation of Test Compound:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for all compounds (e.g., 254 nm).
-
Gradient: Run a series of isocratic elutions with varying proportions of Mobile Phase B (e.g., 30%, 40%, 50%, 60%, 70%, 80% B).
-
-
Data Acquisition:
-
For each isocratic condition, inject the standards and the test compound, and record the retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound at each isocratic condition using the formula: k' = (t_R - t_0) / t_0.
-
For each compound, plot log(k') against the percentage of the organic solvent in the mobile phase.
-
Extrapolate the linear regression to 100% aqueous phase (0% organic solvent) to determine the y-intercept, which is log(k'_w).
-
Create a calibration curve by plotting the known logP values of the standards against their calculated log(k'_w) values.
-
Determine the logP of this compound by interpolating its log(k'_w) value onto the calibration curve.
-
Visualization: RP-HPLC Workflow for LogP Determination
Caption: Workflow for experimental logP determination using RP-HPLC.
Acidity (pKa): The Key to Ionization and Solubility
Theoretical & Practical Importance
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[15] For any ionizable drug, the pKa value is critical because it determines the extent of ionization at a given pH.[16] This is profoundly important in pharmacology, as the charge state of a molecule affects its solubility, permeability across biological membranes, and binding to its target receptor.[16] The gastrointestinal tract presents a wide range of pH environments, from highly acidic in the stomach (pH 1-3) to slightly alkaline in the small intestine (pH 6-7.5). A drug's pKa will dictate where it is best absorbed.[17]
This compound has two potential ionizable protons: one on the carboxylic acid group and one on the sulfonamide nitrogen. The carboxylic acid proton is expected to be significantly more acidic.
Data Summary
| Ionizable Group | Predicted pKa Range | Significance |
| Carboxylic Acid | ~3.5 - 4.5 | Will be predominantly ionized (negatively charged) at physiological pH (~7.4), enhancing aqueous solubility. |
| Sulfonamide (N-H) | ~9 - 10 | Will be predominantly neutral at physiological pH. |
Experimental Protocol: pKa Determination by UV-Vis Spectroscopy
This method is ideal for compounds with a chromophore whose absorbance spectrum changes with ionization state. It requires very little sample and can be highly accurate.[18]
Causality: The underlying principle is that the protonated (e.g., COOH) and deprotonated (e.g., COO⁻) forms of the molecule have different electronic structures and thus absorb UV light differently. By monitoring the change in absorbance across a range of pH values, we can pinpoint the pH at which the two species are in equal concentration, which, by definition, is the pKa.
Protocol Steps:
-
Preparation of Buffers:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength (e.g., 0.1 M KCl). Ensure precise pH measurement for each buffer.
-
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
-
Sample Preparation:
-
In a series of quartz cuvettes, add a small, constant aliquot of the stock solution to each of the different pH buffers. The final concentration should be low enough to be within the linear range of the spectrophotometer (e.g., 10-50 µM).
-
-
Spectroscopic Measurement:
-
Scan the UV-Vis spectrum (e.g., from 200-400 nm) for each sample at each pH.
-
Identify the wavelength(s) where the largest change in absorbance occurs as a function of pH.
-
-
Data Analysis:
-
Plot absorbance at the chosen analytical wavelength versus pH. The resulting curve should be sigmoidal.
-
The pKa is the pH at the inflection point of the sigmoid curve. This can be determined graphically or by using a suitable nonlinear regression analysis based on the Henderson-Hasselbalch equation.
-
If multiple ionizations occur, the data may show multiple inflection points, allowing for the determination of each pKa.
-
Visualization: Relationship between pH, pKa, and Ionization
Caption: Ionization state of the carboxylic acid group as a function of pH relative to its pKa.
Aqueous Solubility: A Prerequisite for Absorption
Theoretical & Practical Importance
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For an orally administered drug, it is a fundamental prerequisite for absorption; a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[7][19] Poor solubility is a major cause of failure for drug candidates.[19] The Biopharmaceutics Classification System (BCS) uses solubility and permeability to classify drugs, which helps in predicting their in vivo performance and can guide formulation strategies.[20][21][22]
Data Summary
No experimentally determined solubility data for this compound is publicly available. Based on its predicted pKa and logP, it is likely to exhibit pH-dependent solubility, with higher solubility at neutral to basic pH where the carboxylic acid is ionized.
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay
This is the "gold standard" method for determining equilibrium solubility.[23] It measures the saturation solubility of a compound after it has reached equilibrium between its solid and dissolved states.
Causality: Kinetic solubility assays, which involve precipitating a compound from a DMSO stock, are faster but can overestimate solubility. The thermodynamic method is preferred for lead optimization and pre-formulation as it reflects the true equilibrium state, providing more accurate and relevant data for predicting in vivo dissolution.[23][24][25] We incubate for 24 hours to ensure this equilibrium is fully established.
Protocol Steps:
-
Buffer Preparation:
-
Prepare buffers at relevant pH values, such as pH 2.0 (simulated gastric fluid) and pH 6.8 (simulated intestinal fluid). The Biopharmaceutical Classification System (BCS) specifically uses buffers at pH 1.2, 4.5, and 6.8.[20]
-
-
Sample Preparation:
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the desired buffer (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[23]
-
-
Separation:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analyze the filtered supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of the dissolved compound.[26]
-
The determined concentration is the thermodynamic solubility at that specific pH and temperature.
-
Visualization: Thermodynamic Solubility Assay Workflow
Caption: Workflow for determining thermodynamic (equilibrium) solubility.
Melting Point: An Indicator of Purity and Stability
Theoretical & Practical Importance
The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure compound, this transition occurs over a very narrow temperature range (typically <1°C). Therefore, the melting point is a crucial indicator of purity; impurities tend to depress the melting point and broaden the melting range.[27] Furthermore, the melting point is related to the strength of the crystal lattice. A high melting point suggests strong intermolecular forces, which can correlate with lower solubility but greater solid-state stability.
Data Summary
No experimentally determined melting point data for this compound is publicly available.
Experimental Protocol: Capillary Melting Point Determination
This is a standard, simple, and widely used method for determining the melting point of a solid.[28]
Causality: The sample is heated slowly in a calibrated apparatus to ensure thermal equilibrium between the sample, the thermometer, and the heating block.[29] Observing the temperatures at the first sign of liquid formation (onset) and when the last solid particle disappears (clear point) provides the melting range, which is a more informative measure of purity than a single temperature. A rapid initial determination is used to find an approximate range, followed by a slow, careful measurement to ensure accuracy.
Protocol Steps:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Tap the open end of a capillary melting point tube into the powder to collect a small amount of sample.
-
Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[27]
-
-
Apparatus Setup:
-
Approximate Determination (Optional but Recommended):
-
Set a rapid heating rate (e.g., 10-20°C per minute).
-
Observe the sample and note the approximate temperature at which it melts.
-
Allow the apparatus to cool significantly.
-
-
Accurate Determination:
-
Prepare a new capillary tube with the sample.
-
Set the apparatus to heat rapidly to a temperature about 20°C below the approximate melting point found in the previous step.
-
Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[27]
-
-
Data Recording:
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last crystal of solid melts completely.
-
The melting point is reported as the range T1 - T2.
-
Perform the measurement in triplicate for accuracy.
-
Integrated Drug-Likeness Assessment
By synthesizing the available data, we can evaluate this compound against established guidelines for oral drug candidates.
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five is a guideline to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[8][9][10][30] An orally active drug generally should not violate more than one of the following criteria:
| Lipinski's Rule | Parameter Value for C₉H₁₁NO₄S | Compliance |
| Molecular Weight < 500 Da | 229.26 g/mol | Yes |
| LogP < 5 | 2.1 (calculated) | Yes |
| Hydrogen Bond Donors ≤ 5 | 2 (from -COOH and -NH-) | Yes |
| Hydrogen Bond Acceptors ≤ 10 | 5 (from four O atoms and one N atom) | Yes |
Potential BCS Classification
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[20][21][22][31]
-
Solubility: The presence of an acidic carboxylic acid group suggests that the compound will be highly soluble at the pH of the small intestine (pH 6.8), where it will be ionized. It would likely meet the criteria for a "highly soluble" drug (highest dose strength soluble in <250 mL of aqueous media over the pH range of 1 to 6.8).[22]
-
Permeability: With a moderate logP of 2.1 and a molecular weight well under 500 Da, the compound has properties consistent with good membrane permeability.
Predicted Classification: Based on these properties, this compound would most likely be classified as a BCS Class 1 (High Solubility, High Permeability) or BCS Class 2 (Low Solubility, High Permeability) compound, depending on its solubility in acidic conditions. An experimental determination of its solubility across the physiological pH range is required for a definitive classification.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound from the perspective of a drug development scientist. The analysis of its molecular structure, lipophilicity, acidity, solubility, and melting point, supported by detailed and validated experimental protocols, provides a robust framework for its evaluation. The compound's adherence to Lipinski's Rule of Five and its predicted high permeability and pH-dependent solubility suggest it is a promising candidate for further investigation. The methodologies and insights presented herein are designed to empower researchers to make informed decisions, optimize experimental design, and ultimately accelerate the journey of this and similar molecules through the drug discovery pipeline.
References
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. What are the physicochemical properties of drug? [lookchem.com]
- 5. 2-Methanesulfonamido-5-methylbenzoic acid | C9H11NO4S | CID 24706169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1017051-55-6|this compound|BLD Pharm [bldpharm.com]
- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 15. ijirss.com [ijirss.com]
- 16. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PKa | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 19. evotec.com [evotec.com]
- 20. biorelevant.com [biorelevant.com]
- 21. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 23. In-vitro Thermodynamic Solubility [protocols.io]
- 24. enamine.net [enamine.net]
- 25. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 27. Determination of Melting Point [wiredchemist.com]
- 28. westlab.com [westlab.com]
- 29. Melting-point apparatus - Wikipedia [en.wikipedia.org]
- 30. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 31. gsconlinepress.com [gsconlinepress.com]
"5-Methyl-2-(methylsulfonamido)benzoic acid" molecular structure and conformation
An In-depth Technical Guide: Molecular Structure and Conformation of 5-Methyl-2-(methylsulfonamido)benzoic acid
Introduction
This compound is a molecule belonging to the N-acyl anthranilic acid and sulfonamide classes. While specific applications of this exact molecule are not widely documented, its structural motifs are of significant interest in medicinal chemistry. Sulfonamides are a cornerstone pharmacophore found in a wide array of therapeutic agents, and their biological activity is intimately linked to their three-dimensional shape.[1][2] The conformation of a molecule—the spatial arrangement of its atoms—governs its physicochemical properties, such as solubility and lipophilicity, and dictates how it interacts with biological targets like enzymes and receptors.[3] A molecule that is pre-organized in its bioactive conformation often exhibits higher binding affinity due to a lower entropic penalty upon binding.[4]
This technical guide provides a comprehensive framework for the structural and conformational analysis of this compound. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying principles and methodologies. We will explore the key structural features that drive its conformational preferences, detail the experimental and computational workflows required for its characterization, and discuss the implications of its structure for drug design. This document serves as both a reference and a practical guide for researchers investigating this molecule or structurally related compounds.
Part 1: Foundational Molecular Structure
To begin any conformational analysis, a thorough understanding of the molecule's basic covalent structure is essential.
Table 1: Chemical Identifiers for this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(Methanesulfonamido)-5-methylbenzoic acid | [5] |
| CAS Number | 1017051-55-6 | [5][6] |
| Molecular Formula | C₉H₁₁NO₄S | [5][6] |
| Molecular Weight | 229.25 g/mol | [6] |
| Canonical SMILES | CS(=O)(=O)NC1=C(C=C(C=C1)C)C(=O)O | [5] |
The structure features a benzoic acid scaffold substituted at the 2-position with a methylsulfonamido group and at the 5-position with a methyl group. The overall conformation is primarily determined by the rotation around three key single bonds, as illustrated below.
Caption: Key rotatable bonds defining the conformation.
-
τ1 (Aryl-N Bond): Rotation around this bond determines the orientation of the sulfonamide group relative to the aromatic ring.
-
τ2 (N-S Bond): Torsion around the sulfonamide bond itself influences the relative positions of the sulfonyl oxygens and the N-H proton.
-
τ3 (Aryl-C Bond): Rotation of the carboxylic acid group is also a key determinant, particularly for establishing intramolecular interactions.
Part 2: Conformational Drivers and Hypotheses
The conformational landscape of a molecule is dictated by a delicate balance of steric, electronic, and intramolecular forces. For this compound, the ortho-positioning of the bulky sulfonamido and carboxylic acid groups suggests that steric hindrance will play a significant role, disfavoring planar arrangements. However, the most dominant factor is likely the potential for Intramolecular Hydrogen Bonding (IHB) .
The formation of an IHB can significantly stabilize a specific conformation, effectively locking one or more rotatable bonds and reducing the molecule's flexibility. This conformational restriction can enhance membrane permeability by masking polar functional groups and increase binding affinity for a target receptor.[7] In our target molecule, two primary IHB patterns are plausible:
-
Pattern A (S-N-H···O=C): The sulfonamide proton acts as a hydrogen bond donor to one of the carbonyl oxygens of the carboxylic acid, forming a stable six-membered ring.
-
Pattern B (C-O-H···O=S): The carboxylic acid proton donates a hydrogen bond to a sulfonyl oxygen, also forming a six-membered ring.
These potential interactions are critical for predicting the molecule's preferred shape in both solution and solid states.
Caption: Plausible intramolecular hydrogen bonding (IHB) patterns.
Part 3: Methodologies for Conformational Elucidation
A multi-pronged approach combining computational modeling with experimental validation is the gold standard for conformational analysis.
Computational Conformational Analysis (In Silico)
Expertise & Experience: The causality behind starting with a computational approach is efficiency and predictive power. It allows for the exploration of the entire conformational energy landscape, identifying low-energy, stable structures that are most likely to be observed experimentally. This predictive insight guides subsequent, more resource-intensive experimental work.
Caption: Workflow for in silico conformational analysis.
Protocol: Computational Conformational Search and Optimization
-
Structure Preparation: Draw the 2D structure of this compound in a molecular editor and convert it to an initial 3D structure.
-
Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. The goal is to broadly sample the potential energy surface and identify a diverse set of low-energy conformers.
-
Trustworthiness: This step is self-validating by ensuring that the search is exhaustive enough to rediscover the same low-energy minima upon repeated runs.
-
-
Geometry Optimization and Energy Calculation: Take the unique conformers from the search (e.g., within 10 kcal/mol of the global minimum) and perform a full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).[8]
-
Analysis: Analyze the resulting optimized structures. Calculate the relative energies to determine the Boltzmann population at room temperature. Measure key dihedral angles (τ1, τ2, τ3) and the distances/angles of potential intramolecular hydrogen bonds.
Table 2: Hypothetical DFT Calculation Results for Low-Energy Conformers
| Conformer ID | Key Interaction | Relative Energy (kcal/mol) | τ1 (° A-C-N-S) | τ2 (° C-N-S-C) | τ3 (° N-C-C=O) | H-Bond Distance (Å) |
| C-1 | IHB Pattern B | 0.00 | 105.2 | -65.8 | 4.5 | O-H···O (1.75) |
| C-2 | IHB Pattern A | 1.25 | -88.9 | -72.1 | 175.3 | N-H···O (1.98) |
| C-3 | Extended | 4.80 | 75.4 | 178.5 | 25.1 | None |
Note: This data is illustrative, based on known principles of sulfonamide conformation, and represents anticipated results from the described protocol.
Solid-State Analysis (X-ray Crystallography)
Expertise & Experience: Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the molecular structure and conformation in the solid state. While crystal packing forces can influence conformation, the observed structure is almost always a low-energy minimum. This experimental result is the ultimate benchmark for validating computational models.
Caption: Workflow for single-crystal X-ray diffraction.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step. A common method is slow evaporation of a saturated solution from a range of solvents (e.g., ethanol, ethyl acetate, acetone) and their mixtures.
-
Data Collection: Select a high-quality crystal, mount it on a goniometer head, and place it in the cold stream (typically 100 K) of a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data until convergence.
-
Trustworthiness: The quality of the final structure is validated by statistical indicators like the R-factor, which measures the agreement between the calculated model and the observed diffraction data. A low R-factor (<5%) indicates a reliable structure.
-
Solution-State Analysis (NMR Spectroscopy)
Expertise & Experience: While X-ray crystallography reveals the static solid-state structure, NMR spectroscopy probes the molecule's conformation in the more biologically relevant solution phase. Techniques like the Nuclear Overhauser Effect (NOE) measure through-space correlations between protons, providing direct evidence for specific spatial arrangements.
Protocol: 2D ROESY/NOESY for Conformation Elucidation
-
Sample Preparation: Prepare a concentrated solution (~10-20 mM) of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for medium-sized molecules as it avoids the issue of zero-crossing where the NOE effect can disappear.
-
Data Analysis: Look for key cross-peaks. For example:
-
A cross-peak between the sulfonamide N-H proton and a proton on the aromatic ring would support a specific τ1 torsion angle.
-
Crucially, a strong cross-peak between the N-H proton and the carboxylic acid C-H proton (if the acid exists as a dimer) or between the N-H proton and the ortho-aromatic proton would strongly support a folded conformation consistent with IHB Pattern A or B. The absence of such peaks would suggest a more extended, flexible conformation in solution.
-
Part 4: Synthesis and Characterization
A plausible synthetic route to this compound involves the sulfonylation of a commercially available aminobenzoic acid derivative.
-
Reaction: 2-Amino-5-methylbenzoic acid is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with a base).[1]
-
Addition: Methanesulfonyl chloride is added dropwise, typically at a reduced temperature (0 °C) to control the exothermic reaction.
-
Workup and Purification: The reaction is quenched, and the product is isolated via extraction and purified by recrystallization or column chromatography.
The final product would be characterized by standard methods:
-
¹H and ¹³C NMR: To confirm the covalent structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic vibrations of the functional groups (C=O, S=O, N-H, O-H).
Part 5: Implications for Drug Development
The conformational state of this compound has profound implications for its potential as a drug or drug fragment.
-
Receptor Binding: A conformation stabilized by a strong intramolecular hydrogen bond presents a more rigid structure to a receptor. This reduces the entropic cost of binding, potentially leading to higher affinity.[4] Understanding this pre-organized state is crucial for structure-based drug design.
-
Physicochemical Properties: The IHB can mask the polar N-H and C=O/O-H groups, increasing the molecule's lipophilicity (LogP). This can lead to improved membrane permeability and oral bioavailability, key parameters in drug development.[7]
-
Selectivity: Different conformers may bind to different targets. Understanding the dominant conformation can help explain or predict the biological activity and selectivity profile of the compound.
Conclusion
The molecular structure of this compound is defined by the interplay between its constituent functional groups. Its three-dimensional conformation is likely dominated by the formation of a stable, six-membered intramolecular hydrogen bond, leading to a pseudo-cyclic, rigidified structure. A comprehensive analysis, integrating predictive computational modeling with definitive experimental techniques like X-ray crystallography and solution-state NMR, is essential to fully elucidate this molecule's conformational landscape. The insights gained from such an analysis are not merely academic; they are fundamental to rationally designing and optimizing bioactive molecules for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide-related conformational effects and their importance in structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Methanesulfonamido-5-methylbenzoic acid | C9H11NO4S | CID 24706169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1017051-55-6|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Solubility of 5-Methyl-2-(methylsulfonamido)benzoic acid in different solvents
An In-depth Technical Guide to the Solubility Profiling of 5-Methyl-2-(methylsulfonamido)benzoic acid
Introduction
In the landscape of pharmaceutical sciences and drug development, the aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a cornerstone physical property. It profoundly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. This guide provides a comprehensive framework for characterizing the solubility of this compound, a molecule of interest in medicinal chemistry. As a senior application scientist, my objective is to present not just a protocol, but a strategic and scientifically-grounded workflow. We will delve into the causality behind experimental choices, ensuring that the generated data is robust, reproducible, and directly applicable to formulation and development challenges.
Part 1: Compound Analysis and Predictive Assessment
Before any experimental work commences, a thorough understanding of the molecule's structure is critical for predicting its solubility behavior and designing an appropriate study.
Molecular Structure and Key Functional Groups
This compound possesses three key functional groups that dictate its physicochemical properties:
-
Carboxylic Acid (-COOH): This is an acidic group, meaning it will deprotonate to form a carboxylate (-COO⁻) as the pH of the medium increases. The pKa of a benzoic acid is typically around 4.2. The presence of other substituents will modulate this value. The ionized carboxylate form is significantly more water-soluble than the neutral form.
-
Sulfonamide (-SO₂NH-): The hydrogen on the sulfonamide nitrogen is weakly acidic. Its pKa is generally in the range of 9-10. At physiological and lower pH, this group will be predominantly in its neutral, protonated form.
-
Aromatic Ring and Methyl Groups: These nonpolar moieties contribute to the lipophilicity of the molecule, which generally decreases aqueous solubility but can enhance solubility in organic solvents.
This dual acidic nature suggests that the solubility of this compound will be highly dependent on pH, exhibiting a U-shaped solubility profile with a minimum at its isoelectric point.
Diagram: Key Structural Features
Caption: Key functional groups influencing the solubility of the target molecule.
Part 2: Experimental Design for Solubility Determination
The gold-standard method for determining thermodynamic solubility is the Shake-Flask Method . This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured. This method is considered highly reliable and is recommended by regulatory bodies like the OECD.
Rationale for Solvent Selection
The choice of solvents should be strategic, reflecting the potential applications and challenges in drug development.
-
Aqueous Buffers (pH Range): Given the ionizable nature of the molecule, determining solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) is mandatory. This mimics the conditions of the gastrointestinal tract.
-
Biorelevant Media: Solvents like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) can provide more clinically relevant solubility data by incorporating bile salts and phospholipids.
-
Organic Solvents: A range of organic solvents with varying polarities should be tested. This is crucial for developing crystallization processes and for understanding potential vehicle formulations for preclinical studies. Recommended solvents include:
-
Protic Solvents: Methanol, Ethanol (polar, hydrogen bond donors)
-
Aprotic Polar Solvents: Acetone, Acetonitrile, DMSO (polar, no hydrogen bond donors)
-
Nonpolar Solvents: Heptane, Toluene (low polarity)
-
Diagram: Experimental Workflow for Solubility Determination
Caption: The Shake-Flask method workflow for thermodynamic solubility measurement.
Detailed Experimental Protocol: Shake-Flask Method
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of clear glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume (e.g., 1.0 or 2.0 mL) of the selected solvent or buffer to each vial.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period. A common duration is 48 to 72 hours. To ensure equilibrium has been reached, a time-point study is recommended where samples are taken at, for instance, 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentrations from two consecutive time points are statistically identical (e.g., within 5%).
-
-
Sample Processing:
-
After equilibration, allow the vials to stand for a short period (e.g., 30 minutes) to let larger particles settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved solid particles. This is a critical step; failure to remove all solids will lead to erroneously high solubility values.
-
Immediately dilute the clear filtrate with a known volume of a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation and to bring the concentration into the linear range of the analytical method.
-
-
Quantification (Example using HPLC-UV):
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column is a common starting point. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector in the HPLC system.
-
Calibration: Prepare a series of calibration standards of known concentrations from a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol). Run these standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.
-
Sample Analysis: Inject the diluted filtrate from the solubility experiment and determine its concentration by interpolating its peak area from the calibration curve.
-
Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
Part 3: Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, concise table. This allows for easy comparison across different solvent systems.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent System | Solvent Type | pH (if applicable) | Solubility (µg/mL) | Solubility (mg/mL) | Classification |
| 0.1 N HCl | Aqueous Buffer | 1.2 | [Insert Data] | [Insert Data] | [e.g., Sparingly soluble] |
| Acetate Buffer | Aqueous Buffer | 4.5 | [Insert Data] | [Insert Data] | [e.g., Very slightly soluble] |
| Phosphate Buffer | Aqueous Buffer | 6.8 | [Insert Data] | [Insert Data] | [e.g., Slightly soluble] |
| Phosphate Buffer | Aqueous Buffer | 7.4 | [Insert Data] | [Insert Data] | [e.g., Soluble] |
| Methanol | Organic - Protic | N/A | [Insert Data] | [Insert Data] | [e.g., Freely soluble] |
| Ethanol | Organic - Protic | N/A | [Insert Data] | [Insert Data] | [e.g., Soluble] |
| Acetone | Organic - Aprotic | N/A | [Insert Data] | [Insert Data] | [e.g., Soluble] |
| Acetonitrile | Organic - Aprotic | N/A | [Insert Data] | [Insert Data] | [e.g., Sparingly soluble] |
| Dichloromethane | Organic - Nonpolar | N/A | [Insert Data] | [Insert Data] | [e.g., Insoluble] |
Note: Solubility classification can be based on USP or other pharmacopeial standards.
Interpretation of Results
The data table will provide a clear profile of the compound's behavior. It is expected that the aqueous solubility will be lowest around pH 4.5 (close to the pKa of the carboxylic acid) and will increase significantly at pH > 6 as the carboxylate is formed. Solubility in polar organic solvents like methanol and acetone is expected to be higher than in water, which is valuable information for designing purification or formulation processes.
Conclusion
This guide outlines a robust, scientifically-defensible strategy for the comprehensive solubility characterization of this compound. By combining a predictive structural analysis with the gold-standard shake-flask experimental method, researchers can generate high-quality, reliable data. This information is not merely an academic exercise; it is foundational knowledge that directly informs critical decisions in the drug development pipeline, from lead optimization and salt screening to formulation design and clinical trial preparation. The integrity of this initial characterization can save invaluable time and resources in the long journey from molecule to medicine.
An In-depth Technical Guide to 5-Methyl-2-(methylsulfonamido)benzoic acid: Synthesis, Commercial Availability, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 5-Methyl-2-(methylsulfonamido)benzoic acid, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, a detailed synthesis protocol, its commercial availability, and its significant role as a precursor for novel therapeutics, particularly in the realm of non-opioid pain management.
Introduction: The Significance of Substituted Benzoic Acids in Medicinal Chemistry
This compound, with CAS number 1017051-55-6, belongs to the class of substituted anthranilic acids. The unique arrangement of a methyl group, a sulfonamido moiety, and a carboxylic acid on the benzene ring makes it a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The sulfonamide group, in particular, is a well-established pharmacophore known for its ability to form key interactions with biological targets.[1][2] This guide will explore the synthesis and utility of this compound, with a special focus on its application in the development of innovative therapeutics.
Physicochemical Properties and Technical Data
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key computed and available data for this compound.
| Property | Value | Reference |
| CAS Number | 1017051-55-6 | [3] |
| Molecular Formula | C9H11NO4S | [3] |
| Molecular Weight | 229.25 g/mol | [3][4] |
| IUPAC Name | 2-(methanesulfonamido)-5-methylbenzoic acid | [4] |
| XLogP3 | 2.1 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Topological Polar Surface Area | 91.9 Ų | [4] |
| Appearance | White to off-white solid (typical) | Supplier Data |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a straightforward two-step process, adapted from the general synthesis of 2-sulfonamidebenzamides.[5] This involves the sulfonylation of a commercially available substituted anthranilic acid.
Diagram of the Synthetic Pathway
References
- 1. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 2. This compound-景明化工股份有限公司 [echochemical.com]
- 3. 1017051-55-6|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Methanesulfonamido-5-methylbenzoic acid | C9H11NO4S | CID 24706169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 5-Methyl-2-(methylsulfonamido)benzoic acid
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Methyl-2-(methylsulfonamido)benzoic acid, a key intermediate in organic and medicinal chemistry. The procedure is based on the sulfonylation of 2-amino-5-methylbenzoic acid using methanesulfonyl chloride in the presence of pyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety procedures, and methods for product validation to ensure scientific integrity and reproducibility.
Introduction and Scientific Rationale
This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents.[1] Its structure, featuring a carboxylic acid and a sulfonamide group, allows for diverse downstream chemical modifications.
The selected synthetic strategy involves the nucleophilic attack of the amino group of 2-amino-5-methylbenzoic acid on the electrophilic sulfur atom of methanesulfonyl chloride. This reaction is a well-established method for forming sulfonamides.[2][3] Pyridine is employed as a base and solvent; it serves the critical dual function of catalyzing the reaction and neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-5-methylbenzoic acid attacks the electrophilic sulfur atom of methanesulfonyl chloride.
-
Chloride Ion Departure: This initial attack forms a transient intermediate, which then collapses, expelling a chloride ion as the leaving group.
-
Deprotonation: The resulting positively charged nitrogen is deprotonated by pyridine. Simultaneously, the expelled chloride ion combines with another protonated pyridine molecule, forming pyridinium chloride.
The overall transformation is illustrated below.
Diagram: Reaction Synthesis Pathway
Caption: Overall reaction scheme for the synthesis.
Materials and Safety
Reagents and Equipment
| Reagent | CAS No. | Molar Mass ( g/mol ) | Recommended Purity |
| 2-Amino-5-methylbenzoic acid | 2941-78-8 | 151.16 | >98% |
| Methanesulfonyl Chloride (MsCl) | 124-63-0 | 114.55 | >99% |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 | >99.8% |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | ~37% |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
| Ethanol | 64-17-5 | 46.07 | Reagent Grade |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with drying tube (filled with CaCl₂)
-
Ice/water bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer, Mass Spectrometer
Critical Safety Precautions
This protocol involves hazardous materials and must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.
-
Methanesulfonyl Chloride: Highly corrosive, a potent lachrymator, and reacts exothermically with protic solvents like water. Always handle with extreme care and add it dropwise from a sealed dropping funnel.
-
Pyridine: Flammable, toxic if inhaled or ingested, and has a strong, unpleasant odor. Ensure the reaction setup is well-ventilated.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe skin burns and eye damage.[4] Handle with appropriate gloves and eye protection.
-
General Handling: Avoid inhalation of dusts and vapors.[5] Wash hands thoroughly after handling.[6] Contaminated clothing should be removed immediately.
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities as needed, maintaining the molar ratios.
Reaction Setup and Execution
-
Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Dissolution of Starting Material: To the flask, add 2-amino-5-methylbenzoic acid (1.51 g, 10.0 mmol). Add 30 mL of anhydrous pyridine. Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Place the flask in an ice/water bath and cool the solution to 0-5 °C with continuous stirring.
-
Causality Note: The sulfonylation reaction is exothermic. Initial cooling is essential to control the reaction rate, prevent thermal runaway, and minimize the formation of potential side products.
-
-
Addition of Reagent: In the dropping funnel, add methanesulfonyl chloride (1.26 g, 0.85 mL, 11.0 mmol, 1.1 eq.). Add the methanesulfonyl chloride dropwise to the cooled pyridine solution over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Causality Note: A slight excess of methanesulfonyl chloride ensures the complete consumption of the starting amine. Dropwise addition is critical for temperature management.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours (overnight) to ensure it proceeds to completion.
Product Isolation and Workup
-
Quenching: Prepare a beaker containing 150 g of crushed ice and 25 mL of concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the acidic ice slurry with vigorous stirring. A precipitate should form.
-
Causality Note: This acidic workup serves two purposes: it neutralizes the pyridine base (forming water-soluble pyridinium hydrochloride) and protonates the carboxylic acid group of the product, causing it to precipitate out of the aqueous solution.
-
-
Precipitation and Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with three portions of cold deionized water (3 x 50 mL) to remove pyridinium hydrochloride and any excess HCl. Continue to pull a vacuum for 15-20 minutes to partially dry the solid.
Purification and Validation
-
Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of a hot 1:1 ethanol/water mixture and heat gently until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum at 50-60 °C to a constant weight.
-
Characterization and Validation:
-
Yield: Calculate the final mass and percentage yield. A typical yield is in the range of 80-90%.
-
Melting Point: Determine the melting point of the dried product.
-
Spectroscopy: Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Summary and Workflow Visualization
Reagent Quantities Table
| Reagent | Molar Mass | Amount | Moles (mmol) | Equivalents |
| 2-Amino-5-methylbenzoic acid | 151.16 g/mol | 1.51 g | 10.0 | 1.0 |
| Methanesulfonyl Chloride | 114.55 g/mol | 1.26 g | 11.0 | 1.1 |
| Pyridine | 79.10 g/mol | ~30 mL | ~372 | Solvent |
| Product (Theoretical) | 229.25 g/mol | 2.29 g | 10.0 | 1.0 |
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Conclusion
The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound with high yield and purity. By understanding the causality behind each step—from temperature control during the exothermic addition to the role of the acidic workup—researchers can confidently reproduce this procedure. Adherence to the specified safety precautions is paramount for the successful and safe execution of this synthesis.
References
- 1. 1017051-55-6|this compound|BLD Pharm [bldpharm.com]
- 2. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 5-Methyl-2-(methylsulfonamido)benzoic Acid and Its Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of 5-Methyl-2-(methylsulfonamido)benzoic acid, a valuable building block in medicinal chemistry. The narrative emphasizes the chemical rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying principles. We present a primary two-part synthetic strategy: the preparation of the key intermediate, 2-amino-5-methylbenzoic acid, followed by its targeted sulfonylation. The protocols are designed to be self-validating through integrated characterization checkpoints. Furthermore, this guide extends the core synthesis to a modular approach for creating a diverse library of related derivatives, crucial for structure-activity relationship (SAR) studies in drug discovery.
Introduction: The Significance of the Sulfonamido-Benzoic Acid Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-tumoral drugs.[1][2] Its ability to act as a bioisostere for amide bonds and engage in strong hydrogen bonding interactions makes it a privileged scaffold in rational drug design.[2][3] When incorporated into an anthranilic acid (2-aminobenzoic acid) framework, the resulting molecule combines the structural features of a key pharmacophore with a carboxylic acid handle, which is ideal for further chemical modification or for mimicking biological substrates.
This document provides an authoritative, field-tested guide to the synthesis of this compound, starting from commercially available precursors. Each step is explained not just as a procedure, but as a series of deliberate chemical choices aimed at maximizing yield, purity, and safety.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-methylbenzoic Acid
The most direct and reliable pathway to the required precursor, 2-amino-5-methylbenzoic acid, begins with m-toluic acid. The strategy involves two classical organic transformations: electrophilic aromatic substitution (nitration) followed by the reduction of the nitro group.
Workflow for Intermediate Synthesis
Caption: Synthetic pathway from m-toluic acid to the key intermediate.
Protocol 1.1: Nitration of m-Toluic Acid
Principle: This reaction introduces a nitro group onto the aromatic ring. The methyl and carboxylic acid groups are ortho-, para-directing and meta-directing, respectively. The powerful activating effect of the methyl group and steric hindrance from the carboxylic acid directs the incoming electrophile (NO₂⁺) primarily to the 2- and 6-positions. The 2-position is favored, leading to the desired 2-nitro-5-methylbenzoic acid. A patent describing a similar process highlights a yield of over 60%.[4]
Materials:
-
m-Toluic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Ice
-
Deionized water
-
Beaker, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: In a fume hood, place a beaker containing concentrated sulfuric acid on a magnetic stirrer and cool it to 0-5 °C in an ice bath.
-
Dissolution: Slowly add m-toluic acid to the cold sulfuric acid while stirring until it is fully dissolved. Maintain the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate, cooled flask.
-
Addition: Add the nitrating mixture dropwise to the dissolved m-toluic acid solution using a dropping funnel. The rate of addition must be controlled to keep the internal temperature below 15-20 °C.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[4]
-
Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This will cause the product to precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product, 2-nitro-5-methylbenzoic acid, in a vacuum oven at 50-60 °C.
Validation: The product can be characterized by its melting point and ¹H NMR spectroscopy to confirm the correct isomer has been formed.
Protocol 1.2: Reduction of 2-Nitro-5-methylbenzoic Acid
Principle: The nitro group is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. This step is crucial for preparing the nucleophilic amino group required for the subsequent sulfonylation.
Materials:
-
2-Nitro-5-methylbenzoic acid
-
Methanol or Ethanol
-
Palladium on Carbon (Pd/C, 10 wt%)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar hydrogenation apparatus
-
Celite or filter aid
Procedure:
-
Charging Reactor: In a suitable hydrogenation vessel, dissolve the 2-nitro-5-methylbenzoic acid in methanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The catalyst is pyrophoric and should be handled with care, preferably under a blanket of inert gas (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen (typically 3-4 atm) and begin vigorous stirring or shaking.
-
Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. This may take several hours.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter pad with a small amount of methanol.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid is 2-amino-5-methylbenzoic acid.[5]
-
Purification (if necessary): The product is often pure enough for the next step. If required, it can be recrystallized from an ethanol/water mixture.
Validation: Purity can be assessed by HPLC and melting point. The structure is confirmed by NMR, where the appearance of a broad singlet for the -NH₂ protons and characteristic shifts in the aromatic region will be observed.
Part 2: Synthesis of this compound
This is the key transformation where the sulfonamide linkage is formed. The reaction involves the nucleophilic attack of the amino group of our intermediate on the electrophilic sulfur atom of methanesulfonyl chloride.
Core Synthesis Workflow
Caption: The final sulfonylation step to yield the target compound.
Protocol 2.1: Sulfonylation of 2-Amino-5-methylbenzoic Acid
Principle: This is a Schotten-Baumann type reaction. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of base and solvent can influence reaction rate and ease of work-up. Using an aqueous basic solution is an effective and environmentally conscious choice.[6]
Materials:
-
2-Amino-5-methylbenzoic acid
-
Methanesulfonyl chloride
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Acetone and Water, or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, 1M solution)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Dissolution: Dissolve 2-amino-5-methylbenzoic acid in a mixture of acetone and water (e.g., 2:1 ratio) in a round-bottom flask. Add sodium bicarbonate (approx. 2.0-2.5 equivalents) to the solution and stir until dissolved. The solution should be basic.
-
Cooling: Cool the flask to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride (approx. 1.1-1.2 equivalents) dropwise to the stirred solution. Ensure the temperature remains below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up - Solvent Removal: If acetone was used, remove it under reduced pressure.
-
Work-up - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify it to pH 2-3 by adding 1M HCl dropwise. The target product, being a carboxylic acid, will precipitate out of the solution.
-
Isolation: Collect the white or off-white solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any inorganic salts and dry it under vacuum.
Validation and Characterization:
-
Purity: Assessed by HPLC and melting point.
-
Structure Confirmation:
-
¹H NMR: Expect to see singlets for the two methyl groups (one on the ring, one on the sulfonyl group), characteristic aromatic proton signals, and a broad singlet for the carboxylic acid proton. The disappearance of the NH₂ signal from the starting material and the appearance of a new NH sulfonamide signal are key indicators.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₉H₁₁NO₄S (MW: 229.25) should be observed.[7]
-
Part 3: Modular Synthesis of Derivatives
The true power of this synthetic route lies in its modularity. By substituting the starting materials, a wide array of derivatives can be synthesized to explore structure-activity relationships.
Principle: The core reaction (Protocol 2.1) is robust and can be generalized. By varying the anthranilic acid (Module A) and the sulfonyl chloride (Module B), a library of N-sulfonylated anthranilic acids can be generated.
| Module A: Anthranilic Acid | Module B: Sulfonyl Chloride | Resulting Derivative Class | Potential Application |
| 2-Amino-5-methylbenzoic acid | p-Toluenesulfonyl chloride | N-Tosyl Anthranilic Acids | Anti-inflammatory[8] |
| 2-Aminobenzoic acid | Dansyl chloride | Fluorescent Probes | Biochemical Assays |
| 2-Amino-5-chlorobenzoic acid[9] | Benzenesulfonyl chloride | Halogenated Sulfonamides | Modulating Potency/Metabolism[6] |
| 2-Amino-3-methylbenzoic acid | Ethylsulfonyl chloride | Alkylsulfonamides | Exploring Lipophilicity |
General Protocol 3.1: Synthesis of N-Sulfonylated Anthranilic Acid Derivatives
This generalized protocol can be adapted for the reagents listed in the table above or other commercially available analogs.
-
Select the desired anthranilic acid derivative (1.0 eq.) and dissolve it in a suitable solvent system (e.g., THF, or acetone/water) containing a base such as triethylamine (1.5 eq.) or sodium bicarbonate (2.5 eq.) .
-
Cool the solution to 0 °C.
-
Slowly add the desired sulfonyl chloride derivative (1.1 eq.) .
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous work-up. If using an organic solvent like THF, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and evaporate.
-
Acidify the aqueous layer (or the initial reaction mixture if using aqueous solvent) with 1M HCl to precipitate the product.
-
Isolate the solid by filtration and purify by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes).
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Sulfonylation | 1. Insufficient base. 2. Hydrolysis of sulfonyl chloride. 3. Starting amine is not fully dissolved. | 1. Ensure at least 2 equivalents of base are used. 2. Use anhydrous solvents if possible; add sulfonyl chloride promptly. 3. Use a co-solvent like THF or acetone to improve solubility. |
| Incomplete Reaction | 1. Low reactivity of the amine or sulfonyl chloride. 2. Reaction time too short. | 1. Gently heat the reaction mixture (e.g., to 40-50 °C). 2. Allow the reaction to run overnight. |
| Product is Oily/Difficult to Crystallize | Presence of impurities. | Purify via column chromatography on silica gel using an ethyl acetate/hexane mobile phase, often with 1% acetic acid added to ensure the carboxylic acid remains protonated. |
Safety Precautions
-
Corrosive Reagents: Concentrated nitric and sulfuric acids, as well as all sulfonyl chlorides, are highly corrosive and moisture-sensitive. Always handle them in a chemical fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The nitration and sulfonylation reactions can be exothermic. Maintain control by using an ice bath and adding reagents slowly.
-
Catalyst Handling: Palladium on carbon (Pd/C) can be pyrophoric. Handle it in a wet state or under an inert atmosphere. Do not allow the dry catalyst to come into contact with flammable solvents in the presence of air.
References
- 1. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonimidamides in Medicinal and Agricultural Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1017051-55-6|this compound|BLD Pharm [bldpharm.com]
- 8. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]
- 9. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
GC-MS protocol for characterization of "5-Methyl-2-(methylsulfonamido)benzoic acid"
An Application Note for the Characterization of 5-Methyl-2-(methylsulfonamido)benzoic acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is a compound of interest within pharmaceutical research and development, potentially as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Accurate characterization and quantification of such molecules are critical for process control, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical solution, providing high-resolution separation and definitive identification based on mass-to-charge ratios.[1]
However, the inherent chemical properties of this compound—specifically the presence of a polar carboxylic acid group (-COOH) and a sulfonamide group (-SO2NH-)—render it non-volatile and thermally labile.[2][3][4][5] Direct injection into a GC system would result in poor chromatographic performance, peak tailing, and potential degradation in the hot injector port. To overcome these challenges, chemical derivatization is an essential prerequisite. This process modifies the functional groups by replacing their active hydrogen atoms, thereby increasing the molecule's volatility and thermal stability, making it amenable to GC-MS analysis.[3][5][6][7][8]
This application note provides a detailed, field-proven protocol for the characterization of this compound using GC-MS following a robust methylation derivatization procedure.
Principle of the Method: The Imperative of Derivatization
The analytical challenge posed by this compound stems from its two polar functional groups. The active hydrogens on the carboxylic acid and sulfonamide moieties readily form intermolecular hydrogen bonds, which significantly increases the boiling point and causes unwanted interactions with the GC column's stationary phase.[3][5][7] Chemical derivatization effectively masks these active sites.
Alkylation via Methylation: This protocol employs an alkylation strategy, specifically methylation, to convert the analyte into a more volatile form.[9] While traditional reagents like diazomethane are effective, they are also highly toxic and explosive.[10] This method utilizes (trimethylsilyl)diazomethane (TMSD), a significantly safer and more stable reagent that reacts efficiently with carboxylic acids to form methyl esters.[2][10] It will also methylate the acidic N-H of the sulfonamide group.
The reaction proceeds as follows:
-
The carboxylic acid group is converted to a methyl ester (-COOCH₃).
-
The sulfonamide group is converted to an N-methylsulfonamide (-SO₂N(CH₃)-).
This dual derivatization drastically reduces the molecule's polarity and potential for hydrogen bonding, resulting in a thermally stable derivative with excellent chromatographic properties.
Experimental Protocol
This protocol is designed as a self-validating system. It is imperative to include a method blank (containing only solvent and reagents) and a quality control (QC) sample of known concentration with each analytical batch to ensure the integrity of the results.
Materials and Reagents
-
Analyte: this compound standard
-
Derivatization Reagent: (Trimethylsilyl)diazomethane (TMSD), 2.0 M solution in hexanes
-
Solvents: Methanol (HPLC grade), Toluene (anhydrous), Ethyl Acetate (GC grade)
-
Inert Gas: High-purity nitrogen
-
Glassware: 2 mL screw-top GC vials with PTFE-lined septa, volumetric flasks, pipettes
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Step-by-Step Methodology
1. Standard & Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in methanol.
- From the stock solution, create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution in methanol.
- For each standard, sample, or blank, transfer 100 µL of the solution into a clean GC vial.
2. Solvent Evaporation:
- Place the uncapped vials in a heating block at 40-50°C.
- Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen. This step is critical, as residual water or methanol can consume the derivatization reagent.[11]
3. Derivatization Procedure:
- To the dried residue in each vial, add 200 µL of a 2:1 (v/v) mixture of toluene and methanol. The methanol acts as a catalyst for the methylation of the carboxylic acid.
- Carefully add 50 µL of 2.0 M TMSD in hexanes. The solution will turn yellow.
- Cap the vials tightly and allow them to stand at room temperature for 30 minutes. The reaction is complete when the yellow color of the TMSD disappears.[2]
- If the yellow color persists, add a small drop of acetic acid to quench the excess reagent.
4. Final Sample Preparation:
- Evaporate the solvent again to dryness under a gentle stream of nitrogen at 40°C. This removes excess reagent and byproducts.
- Reconstitute the derivatized residue in 200 µL of ethyl acetate.[2]
- Vortex briefly and transfer the solution to a clean autosampler vial if necessary. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
All quantitative data should be summarized in a structured table for clarity and ease of comparison.
| Parameter | Setting |
| GC System | |
| Injection Port | Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 100°C, hold for 1 min |
| Ramp: 15°C/min to 300°C | |
| Final Hold: Hold at 300°C for 5 min | |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification.[12] |
Visualization of Experimental Workflow
The following diagram outlines the complete workflow from sample preparation to data analysis.
Caption: Workflow for the GC-MS analysis of this compound.
Expected Results and Data Analysis
-
Identification: The di-methylated derivative of the target analyte will elute as a sharp, symmetrical peak. The identity is confirmed by comparing its mass spectrum with a reference standard. The mass spectrum should show a clear molecular ion (M⁺) and characteristic fragment ions corresponding to the derivatized structure.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a specific ion (quantifier ion) against the concentration of the prepared standards. The analysis should be performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
Method Validation: To ensure the trustworthiness of the results, the method should be validated according to the International Council for Harmonisation (ICH) guidelines.[13] Key parameters to assess include:
-
Specificity: The ability to detect the analyte without interference from the matrix or reagents.
-
Linearity: Confirmed by a correlation coefficient (R²) > 0.99 for the calibration curve.
-
Accuracy & Precision: Evaluated through replicate analysis of QC samples, with recovery typically within 85-115% and relative standard deviation (RSD) below 15%.[14]
-
Summary of Expected Quantitative Data
| Parameter | Expected Value / Result | Comment |
| Analyte Derivative | Di-methyl-5-methyl-2-(methylsulfonamido)benzoate | Both carboxylic acid and sulfonamide groups are methylated. |
| Expected Retention Time | ~12 - 18 min | Dependent on the specific GC system and conditions. |
| Quantifier Ion (m/z) | To be determined experimentally | The most abundant, unique ion in the mass spectrum. |
| Qualifier Ions (m/z) | To be determined experimentally | Additional characteristic ions used for confirmation. |
| Linearity (R²) | > 0.995 | Over a defined concentration range (e.g., 1-100 µg/mL). |
| Limit of Quantification (LOQ) | < 1 µg/mL | Achievable with SIM mode operation. |
Conclusion
This application note details a robust and reliable GC-MS protocol for the characterization and quantification of this compound. The critical step of methylation derivatization using (trimethylsilyl)diazomethane successfully converts the polar, non-volatile analyte into a form suitable for GC-MS analysis. This method demonstrates the high specificity, sensitivity, and reliability required for analytical support in pharmaceutical research and quality control environments, providing a solid foundation for further method validation and routine application.
References
- 1. impactfactor.org [impactfactor.org]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 9. gcms.cz [gcms.cz]
- 10. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. metbio.net [metbio.net]
- 13. researchtrendsjournal.com [researchtrendsjournal.com]
- 14. brieflands.com [brieflands.com]
Application Note: A Tiered In Vitro Assay Cascade for Characterizing the Activity of 5-Methyl-2-(methylsulfonamido)benzoic acid on Anion Channel Function
Abstract
This application note presents a comprehensive, tiered strategy for the in vitro characterization of 5-Methyl-2-(methylsulfonamido)benzoic acid, a compound belonging to the sulfonamide class. While the precise biological target of this specific molecule is not extensively documented, its structural motifs are present in known modulators of epithelial anion channels, particularly the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the solute carrier family 26 member A9 (SLC26A9).[1][2][3] These channels are critical for maintaining ion and fluid homeostasis, and their dysfunction is implicated in diseases like cystic fibrosis (CF).[4] We therefore hypothesize that this compound may function as a modulator of these channels. This guide details a logical, multi-tiered assay cascade, progressing from high-throughput screening to definitive electrophysiological validation, designed to rigorously test this hypothesis and elucidate the compound's mechanism of action.
Introduction and Scientific Rationale
The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in drugs with a wide array of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[5][6][7] The specific structure of this compound suggests a potential interaction with protein targets that possess complementary binding pockets. Notably, several potent modulators of the CFTR anion channel, a key therapeutic target for cystic fibrosis, share similar chemical features.[4][8]
CF is caused by mutations in the CFTR gene that lead to a dysfunctional protein, impairing chloride and bicarbonate transport.[1] Small molecules that restore CFTR function are classified as "correctors" (which improve protein trafficking) or "potentiators" (which increase the channel's open probability, or gating).[1][4] A secondary, yet significant, anion channel, SLC26A9, is also expressed in epithelial tissues and functionally interacts with CFTR, presenting an alternative therapeutic target.[2][9]
Given this context, the most scientifically robust approach to characterizing an unknown compound like this compound is to employ a screening funnel. This strategy begins with a high-throughput, cell-based assay to rapidly identify potential activity and progresses to lower-throughput, higher-content assays to confirm the target and precisely define the mechanism of action (MoA).
The Tiered Assay Cascade: A Strategic Overview
Our proposed workflow is designed to efficiently allocate resources by using a rapid, cost-effective primary screen to identify "hits," which are then subjected to more rigorous, physiologically relevant secondary and tertiary assays for validation and in-depth characterization.
References
- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLC26A9 as a Potential Modifier and Therapeutic Target in Cystic Fibrosis Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of the SLC26A9 Chloride Channel as Disease Modifier and Potential Therapeutic Target in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Using "5-Methyl-2-(methylsulfonamido)benzoic acid" in solid-phase synthesis
An in-depth guide to the solid-phase synthesis applications of 5-Methyl-2-(methylsulfonamido)benzoic acid , this document provides researchers, scientists, and drug development professionals with detailed application notes and protocols. As a Senior Application Scientist, this guide is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical, field-proven insights.
Introduction: A Unique Building Block for Solid-Phase Synthesis
This compound is a bifunctional molecule featuring a carboxylic acid and a secondary sulfonamide. This unique combination of functional groups presents intriguing possibilities for solid-phase organic synthesis (SPOS) and the development of novel chemical libraries. The carboxylic acid allows for straightforward attachment to a variety of solid supports, while the sulfonamide moiety can serve either as a stable structural element or as a "safety-catch" linker, enabling cleavage under specific conditions orthogonal to standard solid-phase peptide synthesis (SPPS) protocols.[1] The methyl group on the benzene ring provides a subtle electronic and steric influence that can be exploited in molecular design.
The structure of this compound is as follows:
-
IUPAC Name: 2-(methanesulfonamido)-5-methylbenzoic acid[2]
-
Molecular Formula: C9H11NO4S[2]
-
Molecular Weight: 229.26 g/mol [2]
This guide will explore the practical applications of this versatile molecule in solid-phase synthesis, providing detailed protocols for its immobilization, utilization in a synthetic workflow, and subsequent cleavage from the solid support.
PART 1: Immobilization on a Solid Support
The first critical step in any solid-phase synthesis is the efficient and stable attachment of the initial building block to an insoluble polymeric support. For a carboxylic acid-containing molecule like this compound, several well-established resins are suitable.
Resin Selection: The Foundation of a Successful Synthesis
The choice of resin is dictated by the overall synthetic strategy, particularly the desired cleavage conditions.
| Resin Type | Linker Type | Cleavage Conditions | Suitability for this compound |
| Wang Resin | p-Alkoxybenzyl alcohol | Moderate acid (e.g., 50-95% TFA) | Excellent for standard Fmoc-based synthesis where the final product retains the sulfonamide.[3][4] |
| Merrifield Resin | Chloromethyl | Strong acid (e.g., HF) or other nucleophilic displacement | Suitable for Boc-based strategies, but the harsh cleavage conditions may not be ideal for complex final products.[3][4] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Very mild acid (e.g., 1-5% TFA or acetic acid) | Ideal for synthesizing protected peptide fragments or when acid-sensitive functional groups are present.[5] |
For the protocols outlined below, Wang resin will be used as the solid support due to its compatibility with the widely used Fmoc/tBu strategy and its moderate acid lability for cleavage.[5][6]
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the esterification of this compound to the hydroxyl groups of the Wang resin.
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g substitution)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.[5][7] Drain the solvent.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3 eq, 3.0 mmol, 687.8 mg) in a minimal amount of DMF and dilute with DCM (10 mL). Add DIC (3 eq, 3.0 mmol, 470 µL) and stir the solution at 0°C for 20 minutes.
-
Coupling to Resin: Add the activated carboxylic acid solution to the swollen resin. Add DMAP (0.1 eq, 0.1 mmol, 12.2 mg) to the vessel.[7]
-
Reaction: Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DCM for 1 hour. Wash as in step 5.
-
Drying: Dry the resin under high vacuum to a constant weight.
Workflow for Immobilization:
Caption: Workflow for immobilizing the benzoic acid onto Wang resin.
PART 2: Application in Solid-Phase Synthesis - A "Safety-Catch" Approach
The sulfonamide nitrogen of the immobilized molecule can be functionalized, for example, through alkylation. This allows for the synthesis of a library of compounds where the diversity is introduced at this position. The sulfonamide can then act as a "safety-catch" linker, which is stable to the conditions of chain elongation but can be activated for cleavage.[1]
Protocol 2: N-Alkylation of the Resin-Bound Sulfonamide
This protocol demonstrates the alkylation of the sulfonamide nitrogen, a key step in diversifying the synthesized molecules.
Materials:
-
Functionalized Resin from Protocol 1
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Carbonate (K2CO3), finely ground and dried
-
Alkyl Halide (e.g., Benzyl Bromide)
-
DMF, DCM, MeOH
Procedure:
-
Resin Swelling: Swell the functionalized resin (0.5 g, 0.5 mmol) in anhydrous THF (5 mL) for 1 hour.
-
Alkylation Reaction: Add finely ground, anhydrous K2CO3 (5 eq, 2.5 mmol, 345.5 mg) and the alkyl halide (e.g., benzyl bromide, 5 eq, 2.5 mmol, 297 µL) to the resin suspension.
-
Heating: Heat the reaction mixture at 60°C for 12-16 hours with gentle agitation.
-
Monitoring: A small sample of the resin can be cleaved and analyzed by LC-MS to monitor the reaction progress.
-
Washing: After cooling to room temperature, drain the solvent and wash the resin with THF (3 x 5 mL), water/THF (1:1, 3 x 5 mL), THF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry the resin under high vacuum.
Alkylation Workflow:
Caption: Workflow for N-alkylation of the resin-bound sulfonamide.
PART 3: Cleavage from the Solid Support
The final step is the cleavage of the synthesized molecule from the solid support. The choice of cleavage cocktail depends on the nature of the linker and the stability of the final product.
Protocol 3A: Standard Acidic Cleavage (TFA)
This protocol is suitable for cleaving the product from Wang resin when the sulfonamide is intended to be part of the final molecule.
Materials:
-
N-Alkylated Resin from Protocol 2
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Procedure:
-
Resin Preparation: Place the dry, N-alkylated resin (e.g., 200 mg) in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, v/v/v). Add 5 mL of the cocktail to the resin.
-
Cleavage Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 1 mL) and DCM (2 x 2 mL). Combine the filtrates.
-
Precipitation: Precipitate the crude product by adding the combined filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the solid product with cold ether two more times.
-
Drying and Purification: Dry the crude product under vacuum and purify by an appropriate method, such as reverse-phase HPLC.
Protocol 3B: "Safety-Catch" Reductive Cleavage of the Sulfonamide
While the sulfonamide bond is generally robust, certain reductive conditions can cleave it. This "safety-catch" approach releases the amine, leaving the benzoic acid on the resin. This is an advanced technique and requires careful optimization.
Note: Cleavage of sulfonamides can be challenging and often requires harsh conditions that may not be compatible with all solid-phase synthesis strategies.[8] Milder methods are an active area of research.[9][10][11] The following is a representative protocol based on literature precedents for reductive cleavage.
Materials:
-
N-Alkylated Resin from Protocol 2
-
Anhydrous THF
-
Samarium(II) Iodide (SmI2) solution in THF (0.1 M)
Procedure:
-
Resin Swelling: Swell the N-alkylated resin in anhydrous THF for 1 hour.
-
Cleavage Reaction: Add the SmI2 solution (10-20 eq) to the resin suspension under an inert atmosphere (e.g., Argon).
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The deep blue color of the SmI2 will fade as the reaction proceeds.
-
Quenching: Quench the reaction by adding a few drops of saturated aqueous potassium sodium tartrate solution.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with THF (3 x 5 mL) and combine the filtrates.
-
Work-up: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard techniques like column chromatography or preparative HPLC.
Cleavage Workflow Comparison:
Caption: Comparison of acidic vs. reductive cleavage strategies.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Loading on Resin | Incomplete activation of carboxylic acid; Steric hindrance. | Ensure anhydrous conditions for activation. Increase reaction time or temperature. Use a different coupling agent (e.g., HATU). |
| Incomplete N-Alkylation | Insufficiently strong base; Poor quality alkyl halide; Steric hindrance. | Use a stronger base (e.g., DBU). Ensure alkyl halide is pure. Increase reaction temperature and time. |
| Low Yield after Cleavage | Incomplete cleavage; Product degradation. | Increase cleavage time or TFA concentration. Use appropriate scavengers. For reductive cleavage, ensure anhydrous and anaerobic conditions. |
| Side Product Formation | Scavengers not used during TFA cleavage; Incomplete capping of resin. | Always include scavengers like TIS in the cleavage cocktail. Ensure the capping step is performed after initial immobilization. |
Conclusion
This compound is a valuable and versatile building block for solid-phase synthesis. Its dual functionality allows for straightforward immobilization and subsequent diversification. By carefully selecting the solid support and cleavage strategy, researchers can leverage its unique properties to generate libraries of novel compounds for applications in drug discovery and materials science. The protocols provided herein offer a robust starting point for the exploration of this promising molecule in the realm of solid-phase chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Methanesulfonamido-5-methylbenzoic acid | C9H11NO4S | CID 24706169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. watson-int.com [watson-int.com]
- 4. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Methyl-2-(methylsulfonamido)benzoic Acid in Fragment-Based Drug Design
Introduction: The Fragment-Based Approach and the Utility of a Privileged Scaffold
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1] Instead of screening millions of large, complex "drug-like" molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind with low affinity but high ligand efficiency to a biological target.[1][2][3] These initial hits then serve as high-quality starting points for optimization into potent, drug-like candidates through structure-guided strategies like fragment growing, linking, or merging.[4][5]
This guide focuses on the strategic application of a specific, well-posed fragment: 5-Methyl-2-(methylsulfonamido)benzoic acid . We will explore the rationale for its inclusion in a fragment library, provide detailed protocols for its screening and validation, and outline a strategic roadmap for its evolution from a low-affinity hit to a high-potency lead.
Fragment Profile: this compound
This fragment is a synthetically accessible building block available from various suppliers.[6][7] Its utility in FBDD stems from a combination of desirable physicochemical properties and a rich set of pharmacophoric features packed into a low-molecular-weight scaffold.
| Property | Value | Significance in FBDD |
| IUPAC Name | This compound | Unambiguous chemical identifier. |
| CAS Number | 1017051-55-6 | Unique registry number for tracking.[6] |
| Molecular Formula | C9H11NO4S | Provides elemental composition.[6] |
| Molecular Weight | 229.25 g/mol | Adheres to the "Rule of Three" (MW < 300 Da), ensuring it can explore binding pockets efficiently.[1][3][8] |
| Hydrogen Bond Donors | 2 (Carboxylic acid -OH, Sulfonamide -NH) | Provides key interaction points for target binding.[3] |
| Hydrogen Bond Acceptors | 4 (Carboxylic acid C=O, Sulfonamide O=S=O) | Offers multiple opportunities for forming directed interactions within a binding site.[3] |
| Rotatable Bonds | 3 | Low conformational flexibility increases the probability of adopting a favorable binding pose.[1][3] |
Rationale for Application in FBDD: A Multi-Functional Probe
The power of this fragment lies in the distinct roles its functional groups can play in molecular recognition. The sulfonamide and benzoic acid moieties are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10][11]
-
Benzoic Acid Moiety : This group is a versatile interaction hub. The carboxylic acid can act as a potent hydrogen bond donor and acceptor.[12] It can also form strong, charge-assisted hydrogen bonds or salt bridges with basic residues like lysine or arginine in a protein's active site, serving as a powerful anchoring point. Benzoic acid derivatives are known scaffolds for a wide range of biological activities, including anticancer and antimicrobial effects.[12][13][14][15]
-
Sulfonamide Group : The sulfonamide functional group is a cornerstone of medicinal chemistry.[9][10][16] It is a bioisostere for other functional groups and can act as both a hydrogen bond donor (the N-H) and acceptor (the two sulfonyl oxygens).[9][17] This feature allows it to engage in a variety of interactions. Furthermore, sulfonamides are well-known inhibitors of enzymes like carbonic anhydrases and proteases, often by coordinating with a metal ion (e.g., Zinc) in the active site.[16][17]
-
Aromatic Scaffold & Methyl Group : The central phenyl ring provides a rigid scaffold that positions the functional groups for optimal interaction. The methyl group at the 5-position acts as a valuable probe for exploring small hydrophobic pockets. Observing the binding mode of this group via structural biology can immediately suggest a vector for fragment growth to improve potency and selectivity.
This combination of an anchor (carboxylic acid), a versatile interaction partner (sulfonamide), and a hydrophobic probe (methyl group) makes this compound an excellent candidate for screening against a wide range of protein targets.
Experimental Workflows & Protocols
An effective FBDD campaign requires sensitive biophysical techniques to detect the weak binding of fragments, followed by high-resolution structural methods to understand the binding mode.[8][18][19]
FBDD General Workflow
The overall process follows a logical progression from hit identification to lead optimization.
Caption: High-level workflow for a Fragment-Based Drug Design (FBDD) campaign.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the low-affinity, fast on/off kinetics typical of fragment binding.[19]
Objective: To identify if this compound binds to a target protein immobilized on a sensor chip.
Instrumentation: Biacore 8K, Biacore T200, or similar high-sensitivity SPR instrument.[19]
Methodology:
-
Protein Immobilization:
-
Rationale: Covalently attach the target protein to a sensor chip (e.g., CM5) via amine coupling. Aim for a low immobilization density (500-2000 RU) to minimize mass transport effects and non-specific binding.
-
Protocol:
-
Prepare the protein in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5).
-
Activate the chip surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.
-
Inject the protein solution over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
-
-
-
Fragment Screening:
-
Rationale: Fragments are screened at high concentrations (typically 100 µM - 1 mM) due to their weak affinity.[1] A single high concentration is used for a "yes/no" binding answer.
-
Protocol:
-
Dissolve this compound in a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-5%) to ensure solubility.
-
Inject the fragment solution over both the target and reference flow cells at a high flow rate (e.g., 75-100 µL/min) for a short contact time (e.g., 30-60 seconds).
-
Follow with a long dissociation phase using only the running buffer.
-
Regenerate the surface if necessary with a mild, validated regeneration solution (e.g., a low pH buffer or a small pulse of high salt).
-
-
-
Data Analysis:
-
Rationale: A positive "hit" is identified by a binding response on the target surface that is significantly above the response on the reference surface and any buffer artifacts.
-
Interpretation: Look for a characteristic square-shaped sensorgram, indicative of fast on/off binding kinetics typical of fragments. The magnitude of the response should be proportional to the fragment's molecular weight. If a hit is confirmed, proceed to affinity determination (K D ) by titrating the fragment across a range of concentrations.
-
Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography
X-ray crystallography is the gold standard for FBDD as it provides a high-resolution 3D picture of how the fragment binds, which is essential for structure-based design.[20][21][22]
Objective: To determine the co-crystal structure of the target protein in complex with this compound.
Methodology:
-
Protein Crystallization:
-
Rationale: Obtain well-diffracting crystals of the apo (ligand-free) protein. This requires screening a wide range of crystallization conditions (precipitants, buffers, additives).
-
Protocol:
-
Concentrate the purified target protein to 5-10 mg/mL.
-
Set up crystallization trials using sitting-drop or hanging-drop vapor diffusion methods, screening commercial and in-house condition sets.
-
Optimize initial crystal hits to obtain single, well-ordered crystals larger than 50 µm.
-
-
-
Fragment Soaking:
-
Rationale: Introduce the fragment into the pre-formed apo crystals. The fragment will diffuse through solvent channels in the crystal lattice and bind to the target protein. Soaking at high concentrations (1-10 mM) is often required.[21]
-
Protocol:
-
Prepare a soaking solution by dissolving the fragment in the crystal mother liquor to a final concentration of 1-10 mM. Ensure the pH remains stable and the fragment is fully dissolved.
-
Carefully transfer an apo crystal into a drop of the soaking solution.
-
Allow the crystal to soak for a period ranging from a few minutes to 24 hours. The optimal time must be determined empirically.
-
Cryo-protect the soaked crystal by briefly transferring it to a solution containing the mother liquor, fragment, and a cryoprotectant (e.g., 25% glycerol) before flash-cooling in liquid nitrogen.
-
-
-
Data Collection and Structure Solution:
-
Rationale: Collect X-ray diffraction data from the cryo-cooled crystal to determine the electron density map and solve the protein-fragment structure.
-
Protocol:
-
Collect a complete diffraction dataset at a synchrotron beamline.
-
Process the data using software like XDS or MOSFLM.
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully inspect the resulting difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment.
-
Model the fragment into the density and refine the structure to achieve good R-factors and geometry.
-
-
Hit-to-Lead Optimization Strategy
Once the binding mode of this compound is confirmed, a structure-based design strategy can be initiated. The goal is to "grow" the fragment by adding new chemical functionalities that make additional favorable interactions with the target, thereby increasing affinity and potency.[2][4][23]
Caption: The iterative cycle of structure-based hit-to-lead optimization.
Hypothetical Growth Vectors for this compound:
-
Vector 1 (From the Methyl Group): If the crystal structure shows the methyl group pointing towards a larger, unoccupied hydrophobic pocket, it represents a prime vector for growth. Replacing the methyl with an ethyl, propyl, or a more complex hydrophobic group could significantly increase van der Waals interactions and boost affinity.
-
Vector 2 (From the Carboxylic Acid): While often an anchor, if adjacent pockets exist, the carboxylic acid could be converted to an ester or amide to extend into new regions of the protein.
-
Vector 3 (From the Phenyl Ring): If there is space around the aromatic ring (e.g., at the 4-position), adding substituents like halogens or small alkyl groups could probe for further interactions.
This iterative process of design, synthesis, and testing, guided by structural biology, is the most effective path to transform a millimolar fragment hit into a nanomolar lead compound.[5][24]
Conclusion
This compound represents an exemplary fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with its rich pharmacophoric features, makes it a high-value tool for probing the binding sites of diverse biological targets. By employing sensitive biophysical screening methods and high-resolution structural biology, researchers can effectively leverage this fragment as a starting point for developing novel, potent, and selective lead compounds.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1017051-55-6|this compound|BLD Pharm [bldpharm.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajchem-b.com [ajchem-b.com]
- 10. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. benchchem.com [benchchem.com]
- 14. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review [pubmed.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 21. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Hot spot analysis for driving the development of hits into leads in fragment based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Methyl-2-(methylsulfonamido)benzoic acid as a Versatile Scaffold for Kinase Inhibitor Development
Introduction: The Enduring Importance of the Kinase Inhibitor Scaffold
Protein kinases, as central regulators of a vast array of cellular signaling pathways, remain one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of selectivity, potency, and acquired resistance necessitate a continuous search for novel chemical scaffolds. This guide focuses on the utility of 5-Methyl-2-(methylsulfonamido)benzoic acid as a privileged building block for the synthesis of potent kinase inhibitors.
The inherent structural features of this molecule—a substituted benzoic acid coupled with a sulfonamide moiety—provide a strategic foundation for engaging with the ATP-binding site of various kinases. The sulfonamide group can serve as a key hydrogen bond donor and acceptor, while the carboxylic acid provides a crucial interaction point or a handle for further chemical modification to fine-tune pharmacokinetic properties. Through a detailed examination of its application in the synthesis of the multi-targeted tyrosine kinase inhibitor Pazopanib, we will illustrate the practical utility and chemical logic of employing this scaffold in a drug discovery campaign.
The Exemplar: Pazopanib's Mechanism of Action
Pazopanib is a potent, second-generation, multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] Its efficacy stems from its ability to inhibit angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[2][3] Pazopanib achieves this by targeting several key receptor tyrosine kinases, primarily:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): The primary mediators of angiogenesis.[1][3]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): Involved in cell growth and the tumor microenvironment.[3][4]
-
c-Kit: A receptor tyrosine kinase implicated in various cancers.[1]
By inhibiting the autophosphorylation of these receptors, Pazopanib effectively blocks downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[4][5][6]
VEGFR-2 Signaling Pathway
The inhibition of VEGFR-2 is central to Pazopanib's anti-angiogenic effect. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, triggering a cascade of downstream signaling events that are crucial for angiogenesis.[7][8][9]
Caption: Simplified overview of the VEGFR-2 signaling pathway inhibited by Pazopanib.
Application in Synthesis: A Protocol for Pazopanib
While several synthetic routes to Pazopanib exist, many leverage a key intermediate, 5-amino-2-methylbenzenesulfonamide, which is structurally analogous to our building block of interest.[10][11] The following protocol outlines a convergent synthesis strategy adapted from published methods, demonstrating how the 5-methyl-2-(methylsulfonamido) core is incorporated. This process involves the coupling of three key fragments.
Caption: Conceptual synthetic workflow for kinase inhibitors using key building blocks.
Protocol: Synthesis of N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-5-methyl-2-(methylsulfonamido)benzamide (A Pazopanib Analog)
This protocol describes the synthesis of a Pazopanib analog starting from the title building block, demonstrating its utility in forming the core benzamide structure.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Rationale: Conversion of the carboxylic acid to the more reactive acid chloride is necessary for efficient amide bond formation. DMF catalyzes this reaction.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 eq) and a base such as TEA or DIPEA (2.0 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Rationale: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., DCM/Methanol gradient) to afford the final compound.
-
Structure-Activity Relationship (SAR) Insights
The this compound scaffold contains key pharmacophoric elements that contribute to kinase binding affinity and selectivity.
| Functional Group | Position | Role in Kinase Inhibition | SAR Considerations |
| Carboxylic Acid | C1 | Can act as a hydrogen bond acceptor/donor. Provides a key attachment point for other fragments of the inhibitor.[12][13] | Often derivatized to an amide (as in Pazopanib) to improve cell permeability and metabolic stability. The amide NH can act as a crucial hydrogen bond donor. |
| Sulfonamide | C2 | The sulfonamide oxygens are excellent hydrogen bond acceptors, while the NH can be a hydrogen bond donor, mimicking interactions typically made by the ATP adenine ring with the kinase hinge region.[14] | Alkylation of the sulfonamide nitrogen can modulate potency and physical properties. The orientation of the SO₂ group is critical for optimal interaction. |
| Methyl Group | C5 | Occupies a hydrophobic pocket, potentially increasing potency and selectivity. Can influence the overall conformation of the molecule. | Replacing the methyl group with other small alkyl or halogen groups can be explored to probe the size and electronic requirements of the binding pocket. |
Protocols for Biological Evaluation
Once a kinase inhibitor has been synthesized, its biological activity must be rigorously evaluated. This involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a physiological context.[15]
Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for the biological evaluation of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitor's activity.[16][17]
Materials:
-
Recombinant kinase of interest (e.g., VEGFR-2)
-
Specific peptide substrate for the kinase
-
ATP solution
-
Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Plating: Prepare a serial dilution of the inhibitor in DMSO. In a 384-well plate, add 1 µL of each inhibitor concentration. Include wells with DMSO only (negative control) and a known inhibitor like Staurosporine or Pazopanib (positive control).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the log of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This assay determines if the inhibitor can block the phosphorylation of a kinase's downstream substrate within a cell, confirming target engagement.[18][19]
Materials:
-
Cell line expressing the target kinase (e.g., HUVECs for VEGFR-2)
-
Cell culture medium and supplements
-
Growth factor to stimulate the kinase (e.g., VEGF-A)
-
Synthesized inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Standard Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of the inhibitor (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
-
Kinase Stimulation:
-
Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF-A) for 10-15 minutes.
-
Rationale: This stimulation synchronizes the activation of the kinase, providing a robust signal to measure inhibition against.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against inhibitor concentration to assess the dose-dependent inhibition.
-
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for the design and synthesis of novel kinase inhibitors. Its constituent moieties are well-suited to form key interactions within the ATP-binding pocket of numerous kinases. As demonstrated through the example of Pazopanib and the detailed synthetic and biological evaluation protocols provided, this building block offers a rational basis for developing potent and selective therapeutic candidates. By applying the principles of structure-based design and a rigorous, tiered evaluation workflow, researchers can effectively leverage this scaffold to advance the next generation of kinase-targeted therapies.
References
- 1. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 2. Pazopanib - Wikipedia [en.wikipedia.org]
- 3. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. assaygenie.com [assaygenie.com]
- 10. rroij.com [rroij.com]
- 11. rroij.com [rroij.com]
- 12. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Troubleshooting low yield in "5-Methyl-2-(methylsulfonamido)benzoic acid" synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide addresses common challenges encountered during the synthesis of 5-Methyl-2-(methylsulfonamido)benzoic acid, a key intermediate in various pharmaceutical compounds. Authored for professionals in drug development and chemical research, this document provides in-depth troubleshooting strategies and detailed protocols to optimize reaction yields and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
The most prevalent method for synthesizing N-aryl sulfonamides like this compound is the reaction of an amine with a sulfonyl chloride in the presence of a base.[1][2][3] The typical starting materials are 2-amino-5-methylbenzoic acid and methanesulfonyl chloride.
The primary challenges associated with this synthesis are:
-
Low Nucleophilicity of the Amine: Aromatic amines are inherently less nucleophilic than aliphatic amines, which can lead to slow or incomplete reactions.[1]
-
Moisture Sensitivity: Methanesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze, reducing the effective concentration of the reagent and lowering the yield.[1][4]
-
Side Reactions: Competing reactions, such as di-sulfonylation of the amine or reactions with the carboxylic acid group, can lead to a mixture of products and complicate purification.
-
Product Isolation: The product's solubility characteristics can make isolation and purification from the reaction mixture challenging.
Q2: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Low yields in this synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
| Potential Cause | Suggested Solution |
| Poor Quality of Reagents | Ensure methanesulfonyl chloride is fresh or has been properly stored to prevent degradation from moisture.[1] Use anhydrous solvents and dry all glassware thoroughly before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1][4] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] If the reaction stalls, consider increasing the reaction time or temperature. However, be mindful that excessive heat can promote side reactions.[5][6] |
| Suboptimal Base | The choice of base is critical for neutralizing the HCl generated during the reaction.[1] Pyridine or triethylamine are commonly used. Ensure the base is dry and used in an appropriate stoichiometric amount. For poorly reactive amines, a stronger, non-nucleophilic base might be necessary to enhance the amine's nucleophilicity.[5] |
| Incorrect Stoichiometry | Precisely measure all reactants. A slight excess of the amine is sometimes employed to drive the reaction to completion.[4] |
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products and how can I minimize their formation?
The formation of multiple products is a common issue. Understanding the potential side reactions is key to minimizing them.
-
Di-sulfonylation: The formation of a di-sulfonated product can occur, especially with an excess of methanesulfonyl chloride. To mitigate this, add the methanesulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[4]
-
Reaction with the Carboxylic Acid: While less common under these conditions, the sulfonyl chloride could potentially react with the carboxylic acid to form a mixed anhydride. Maintaining a controlled temperature and using the correct stoichiometry can help avoid this.
-
Hydrolysis of Sulfonyl Chloride: If moisture is present, methanesulfonyl chloride will hydrolyze to methanesulfonic acid, which will not react with the amine. This not only reduces the yield but can also complicate the workup.
The following diagram illustrates the primary reaction and a key side reaction:
Caption: Reaction scheme showing the desired synthesis and potential side reactions.
Q4: What are the best practices for purifying the crude this compound?
Purification is critical for obtaining a high-purity final product. A combination of techniques is often necessary.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally a brine wash.[4]
-
Recrystallization: This is a highly effective method for purifying the final product.[7] A suitable solvent system must be identified through small-scale trials. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed to separate the product from closely related impurities.[7]
| Purification Step | Purpose | Key Considerations |
| Acid Wash (e.g., 1M HCl) | Remove unreacted amine and basic catalysts (e.g., pyridine). | Ensure the pH is acidic to protonate and solubilize the basic components in the aqueous layer. |
| Base Wash (e.g., sat. NaHCO3) | Remove unreacted starting carboxylic acid and acidic byproducts. | The product itself is a carboxylic acid and will be deprotonated and move to the aqueous layer. The product must be re-precipitated by acidification. |
| Recrystallization | Remove co-precipitated impurities and improve crystalline form. | Screen various solvent systems to achieve good recovery and high purity.[6] |
| Column Chromatography | Separate compounds with similar polarities. | Choose an appropriate solvent system (mobile phase) to achieve good separation on the silica gel (stationary phase). |
Detailed Experimental Protocol
This protocol provides a general framework. Optimization of specific parameters may be necessary based on laboratory conditions and reagent purity.
Materials:
-
2-amino-5-methylbenzoic acid
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2-amino-5-methylbenzoic acid (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve methanesulfonyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system.
-
The following workflow diagram summarizes the key steps:
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersrj.com [frontiersrj.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Common side reactions in the synthesis of "5-Methyl-2-(methylsulfonamido)benzoic acid"
Welcome to the technical support center for the synthesis of 5-Methyl-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important molecule. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the successful execution of your experiments.
Introduction to the Synthesis
The synthesis of this compound, a key building block in various pharmaceutical applications, typically proceeds via the reaction of 2-amino-5-methylbenzoic acid with methanesulfonyl chloride in the presence of a base. While the reaction appears straightforward, several potential side reactions can impact the yield and purity of the final product. This guide will address these challenges systematically.
A general synthetic scheme is presented below:
Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-2-(methylsulfonamido)benzoic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 5-Methyl-2-(methylsulfonamido)benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and achieve optimal results.
Introduction
This compound and its derivatives are key structural motifs in medicinal chemistry. The synthesis of these compounds typically involves the formation of a sulfonamide bond between an aminobenzoic acid derivative and a sulfonyl chloride. While seemingly straightforward, this reaction is often plagued by issues such as low yields, side product formation, and purification difficulties. This guide provides a structured approach to identifying and resolving these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
Low yields in sulfonamide synthesis can often be attributed to the hydrolysis of the sulfonyl chloride starting material.[1] Sulfonyl chlorides are highly reactive and moisture-sensitive, readily converting to the unreactive sulfonic acid in the presence of water.[1] Another significant factor is the choice of an inappropriate base or solvent, which can negatively impact the nucleophilicity of the amine and the stability of the reactants.[1]
Q2: Can I use an aqueous base like sodium hydroxide for the reaction?
While possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base like sodium hydroxide significantly increases the risk of hydrolyzing the highly reactive sulfonyl chloride.[1] For laboratory-scale synthesis of this compound derivatives, an organic, non-nucleophilic base in an anhydrous organic solvent is generally preferred to minimize this side reaction.[1]
Q3: How do I effectively remove the unreacted starting materials and byproducts during purification?
Purification can be challenging due to the presence of both acidic (carboxylic acid and sulfonic acid byproduct) and basic (if an amine base is used in excess) components. A typical workup involves:
-
Acidic Wash: A dilute acid wash (e.g., 1M HCl) will protonate and remove excess organic bases like pyridine or triethylamine by extracting them into the aqueous layer.[2]
-
Basic Wash: A wash with a weak base (e.g., saturated sodium bicarbonate solution) can deprotonate and remove the unreacted starting benzoic acid and the sulfonic acid byproduct formed from hydrolysis.[2]
-
Recrystallization or Chromatography: Recrystallization is a highly effective method for purifying solid sulfonamides.[1] Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.[1] If recrystallization is not feasible, column chromatography using a hexane/ethyl acetate eluent system is a common alternative.[2]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers systematic solutions.
Problem 1: Consistently Low Product Yield
Low yields are a frequent frustration. The following decision tree can help you diagnose the root cause:
Caption: Troubleshooting workflow for low product yield.
In-depth Explanation:
-
Anhydrous Conditions: The sulfonyl group is highly electrophilic, making sulfonyl chlorides very susceptible to nucleophilic attack by water.[1] Even trace amounts of moisture can lead to the formation of the corresponding sulfonic acid, which is unreactive towards the amine. Therefore, ensuring all glassware is oven-dried and using anhydrous solvents are critical first steps.[1]
-
Reagent Quality: Over time, sulfonyl chlorides can degrade due to exposure to atmospheric moisture.[1] It is always best to use a fresh bottle or a properly stored reagent. The purity of the starting aminobenzoic acid is also crucial, as impurities can interfere with the reaction.
-
Base Selection: The role of the base is to neutralize the HCl generated during the reaction. A non-nucleophilic organic base like pyridine or triethylamine is ideal as it will not compete with the amine substrate.[1] Using an insufficient amount of base can lead to the protonation of the starting amine, reducing its nucleophilicity and slowing down or stopping the reaction.
-
Temperature Control: The reaction is typically exothermic. Running the reaction at a lower temperature (e.g., 0 °C) initially can help control the reaction rate and minimize side product formation. If the reaction is sluggish, gentle heating can be applied, but this should be monitored carefully to avoid decomposition.
Problem 2: Formation of an Insoluble Precipitate During the Reaction
The formation of a precipitate is not uncommon. It could be the desired product, a salt, or a side product.
Experimental Protocol: Identifying the Precipitate
-
Isolate a small sample: Carefully filter a small amount of the precipitate from the reaction mixture.
-
Wash the precipitate: Wash the isolated solid with a small amount of the reaction solvent to remove any soluble impurities.
-
Solubility Tests: Test the solubility of the precipitate in dilute acid and dilute base.
-
If it dissolves in a weak base (e.g., NaHCO3), it is likely the desired product (due to the carboxylic acid group) or unreacted starting material.
-
If it dissolves in a weak acid (e.g., dilute HCl), it could be a salt formed between the amine and HCl if insufficient base was used.
-
-
TLC Analysis: Dissolve the precipitate in a suitable solvent and run a TLC against the starting materials. This will help determine if it is the product, starting material, or a new compound.
Problem 3: Difficulty in Purifying the Final Product
The presence of both a carboxylic acid and a sulfonamide group can make purification tricky.
Data Presentation: Optimizing Purification by Recrystallization
| Solvent System | Observation | Purity (by HPLC) |
| Ethanol/Water | Oiled out initially, then solidified upon cooling | 85% |
| Isopropanol | Good crystal formation, but some loss in mother liquor | 95% |
| Ethyl Acetate/Hexane | Good crystal formation, high recovery | 98% |
| Toluene | Poor solubility even at high temperatures | N/A |
Workflow for Purification Strategy:
Caption: Decision workflow for product purification.
Expert Insights on Purification:
-
Aqueous Workup is Key: Do not underestimate the power of a well-executed aqueous workup. Sequentially washing with dilute acid and then a weak base can remove a significant amount of impurities before you even begin recrystallization or chromatography.[2]
-
Recrystallization Solvent Screening: The choice of solvent for recrystallization is critical.[1] Small-scale solubility tests with various solvents and solvent mixtures are essential to find the optimal conditions for high purity and recovery.
-
Column Chromatography Tips: If your product is an oil or if recrystallization fails to yield a pure product, column chromatography is the next logical step. A gradient elution of ethyl acetate in hexane is a good starting point for molecules of this type.
Problem 4: Potential for N-Acylation of the Sulfonamide
While less common, under certain conditions, the sulfonamide nitrogen can be acylated, especially if an acylating agent is present.
-
Cause: This is more likely to occur if the reaction is run at high temperatures or for extended periods in the presence of an acyl source.
-
Prevention:
-
Maintain a moderate reaction temperature.
-
Avoid the use of acylating agents as solvents or additives unless intended.
-
Monitor the reaction progress by TLC to avoid prolonged reaction times.
-
References
Technical Support Center: A Guide to Improving the Solubility of 5-Methyl-2-(methylsulfonamido)benzoic acid for Assays
Introduction:
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming a common yet critical challenge in the laboratory: the poor aqueous solubility of 5-Methyl-2-(methylsulfonamido)benzoic acid. My experience as an application scientist has shown that assay failures or data variability can often be traced back to suboptimal compound solubility. This document provides a structured, principles-first approach to troubleshooting, moving from simple fixes to more advanced formulation strategies. Our goal is to empower you with the knowledge to not only solve the immediate problem but also to design more robust assays in the future.
Part 1: Frequently Asked Questions (FAQs) - Your First Response Resource
This section addresses the most common initial questions and hurdles encountered when working with this compound.
Question 1: I've added my this compound to my neutral pH assay buffer, but it won't dissolve. Why?
Answer: The molecular structure of this compound contains a carboxylic acid group. In a neutral or acidic solution (pH below ~5.5), this group remains largely protonated (uncharged). This uncharged state makes the molecule less polar and thus poorly soluble in aqueous buffers. The key to dissolving it is to manipulate its charge state, a concept we will explore in detail in the troubleshooting section.
Question 2: My compound dissolves perfectly in DMSO, but when I dilute this stock into my assay buffer, I see immediate precipitation. What is happening?
Answer: This is a very common phenomenon known as "crashing out." You have created a supersaturated solution. While the compound is highly soluble in the organic solvent (DMSO), its solubility in your final aqueous assay buffer is much lower. When you introduce the DMSO stock to the buffer, the solvent environment changes drastically, and the compound precipitates out once its concentration exceeds its aqueous solubility limit. This is a primary source of inaccurate assay results[1].
Question 3: Can I simply increase the percentage of DMSO in my assay to keep the compound dissolved?
Answer: While technically this might keep the compound in solution, it is strongly discouraged. It is critical to understand that DMSO is not inert. Even at low concentrations, it can have significant biological effects:
-
Enzyme Activity Modulation: DMSO can directly interact with proteins, causing inhibition or, in some cases, activation, leading to false positives or negatives[2].
-
Cellular Toxicity: In cell-based assays, DMSO concentrations are often kept below 0.5%. Higher levels can compromise membrane integrity and induce cell stress or death, confounding your results[3].
-
Assay Interference: DMSO can interfere with certain assay technologies, such as those relying on fluorescence or specific protein-protein interactions.
Therefore, the best practice is always to determine the highest tolerable DMSO concentration for your specific assay (a "solvent tolerance" experiment) and never exceed it.
Part 2: Troubleshooting Guide - A Systematic Workflow for Solubility Enhancement
This section provides a logical, step-by-step process for systematically improving the solubility of this compound in your assay.
The Troubleshooting Pathway
The following workflow is designed to guide you from the simplest and most common solutions to more complex formulation strategies.
Caption: A systematic workflow for addressing compound solubility issues.
Protocol 1: pH-Based Solubilization (Recommended First Step)
Scientific Principle: The Henderson-Hasselbalch equation dictates that a weakly acidic compound will become increasingly deprotonated and charged as the pH of the solution rises above its pKa. This charged species (a carboxylate salt) is significantly more polar and thus more soluble in water. For ionizable drugs, this is a powerful and widely used solubilization technique[4][5].
Step-by-Step Methodology:
-
Estimate pKa: The carboxylic acid on a benzoic acid derivative typically has a pKa in the range of 4-5.
-
Prepare an Alkaline Stock Solution: a. Prepare a 10 mM stock solution of NaOH in high-purity water. b. Weigh a precise amount of your this compound. c. Instead of DMSO, add a small volume of the 10 mM NaOH solution to the solid compound. Use just enough to make a paste. d. Vortex or sonicate briefly. The compound should dissolve as it forms the sodium salt in situ. e. Add more 10 mM NaOH to reach your desired stock concentration (e.g., 10 mM). This is now a fully aqueous stock solution.
-
Validate in Assay Buffer: a. Dilute this new aqueous stock into your final assay buffer to the highest concentration you plan to test. b. Incubate for a period equivalent to your assay duration. c. Visually inspect for any precipitation or cloudiness.
Trustworthiness Check: The primary risk of this method is altering the final pH of your assay. Your assay buffer must have sufficient buffering capacity to absorb the addition of the alkaline stock without a significant pH shift. Always measure the pH of your final assay solution (buffer + compound stock) to ensure it remains within the optimal range for your enzyme or cell system.
Protocol 2: Co-Solvent (DMSO) Optimization
Scientific Principle: If pH modification is not feasible, the next step is to use a water-miscible organic co-solvent like DMSO. The goal is to create a high-concentration stock in 100% DMSO and then perform a careful dilution into the aqueous buffer to avoid precipitation[6].
Step-by-Step Methodology:
-
Prepare High-Concentration DMSO Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.
-
Perform Serial Dilutions: Create an intermediate dilution plate by performing serial dilutions of the high-concentration stock in 100% DMSO.
-
Final Aqueous Dilution: Transfer a very small volume (e.g., 1 µL) from the intermediate DMSO plate into the final assay plate containing a much larger volume of aqueous buffer (e.g., 100 µL). This large dilution factor is key to preventing precipitation.
-
Solvent Tolerance Control: Crucially, you must run a parallel control experiment where you add the same concentrations of DMSO (without the compound) to your assay to measure the solvent's effect on your results.
Data Presentation: Example of a DMSO Tolerance Experiment
| Final DMSO Conc. (%) | Target Activity (% of Control) | Cell Viability (% of Control) |
| 0 (No DMSO) | 100% | 100% |
| 0.1% | 99% | 100% |
| 0.25% | 97% | 98% |
| 0.5% | 92% | 95% |
| 1.0% | 81% | 85% |
| 2.0% | 65% | 70% |
| This is example data. You must generate this for your specific assay system. |
Protocol 3: Advanced Formulation with Cyclodextrins
Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic drug is shielded within the cavity, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble[7][8][9][10].
Step-by-Step Methodology:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many pharmaceutical compounds.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.
-
Complexation: Add the solid this compound directly to the cyclodextrin solution.
-
Incubate: Vortex and/or sonicate the mixture, and allow it to incubate (e.g., for 1-24 hours at room temperature or slightly elevated temperature) to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate now contains your solubilized compound.
Trustworthiness Check: You must run a control with the cyclodextrin solution alone to ensure it does not interfere with your assay. Additionally, the concentration of the solubilized compound in the filtrate should be accurately determined using a method like HPLC-UV.
Visualizing the pH-Solubility Relationship
Understanding the "why" behind pH adjustment is critical for experimental design.
Caption: The effect of pH on the ionization state and solubility of a carboxylic acid.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. wjbphs.com [wjbphs.com]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 10. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Stability of 5-Methyl-2-(methylsulfonamido)benzoic acid in Solution
Welcome to the technical support center for "5-Methyl-2-(methylsulfonamido)benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.
Introduction
This compound is an N-acylsulfonamide, a class of compounds recognized for their utility as bioisosteres of carboxylic acids in medicinal chemistry.[1][2] While N-acylsulfonamides are generally noted for their enhanced hydrolytic and enzymatic stability compared to simple carboxylic acids, understanding their behavior in solution under various experimental conditions is critical for reproducible and reliable results.[1][2] This guide will address potential stability issues, provide answers to frequently asked questions, and offer detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors: pH, temperature, and light exposure. As with many pharmaceutical compounds, these factors can induce degradation through hydrolysis, thermal decomposition, and photolysis.
Q2: How does pH affect the stability of the compound?
A2: The pH of the solution is a critical factor. N-acylsulfonamides, such as this compound, are acidic with pKa values typically in the range of 3.5-4.5.[2] At pH values above the pKa, the compound will exist predominantly in its anionic (deprotonated) form, which can influence its solubility and susceptibility to hydrolysis. While generally more stable than carboxylic acid analogues, hydrolysis can still occur, particularly under strongly acidic or basic conditions.
Q3: Is this compound susceptible to thermal degradation?
A3: Yes, elevated temperatures can promote the degradation of this compound. The benzoic acid moiety, in particular, can be susceptible to decarboxylation at high temperatures. It is advisable to store solutions at recommended temperatures (typically 2-8°C for short-term and ≤ -20°C for long-term storage) and avoid unnecessary exposure to high heat.
Q4: What is the photosensitivity of this compound?
A4: Aromatic sulfonamides can be susceptible to photodegradation upon exposure to UV light. To mitigate this, it is recommended to work with solutions in a controlled light environment and store them in amber vials or containers that protect from light.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of N-acylsulfonamides and benzoic acids, potential degradation pathways could include:
-
Hydrolysis of the sulfonamide bond: This would yield 2-amino-5-methylbenzoic acid and methanesulfonic acid.
-
Decarboxylation: At elevated temperatures, the benzoic acid group may be lost, leading to the formation of N-(methylsulfonyl)-4-methylaniline.
Identifying the actual degradation products would require a forced degradation study followed by analysis using techniques like LC-MS.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency over a short period in solution. | Hydrolysis due to inappropriate pH of the solvent or buffer. | Verify the pH of your solution. For optimal stability, it is generally advisable to maintain a pH close to neutral, unless experimental conditions require otherwise. Consider performing a pH stability profile to determine the optimal pH range for your application. |
| Inconsistent results between experiments. | Degradation due to exposure to light. | Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize the time solutions are exposed to ambient light during experimental setup. |
| Appearance of unknown peaks in HPLC analysis. | Thermal degradation or hydrolysis. | Review your storage and handling procedures. Ensure solutions are stored at the appropriate temperature and are not subjected to prolonged periods at room temperature. If thermal degradation is suspected, consider preparing fresh solutions for each experiment. |
| Precipitation of the compound in solution. | Poor solubility at the working concentration and pH. | The solubility of this compound is pH-dependent. Ensure the pH of your solvent or buffer is appropriate to maintain solubility. The pKa of N-acylsulfonamides is in the acidic range, so solubility will increase at higher pH values where the compound is deprotonated.[2] |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a drug substance. This protocol outlines a typical workflow for investigating the stability of this compound.
Objective:
To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification (optional)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines).
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.
HPLC Method Example:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan).
-
Injection Volume: 10 µL
Visualization of Potential Degradation
The following diagram illustrates a potential hydrolytic degradation pathway for this compound.
Caption: Potential hydrolytic degradation pathway.
References
Technical Support Center: Synthesis of 5-Methyl-2-(methylsulfonamido)benzoic acid
Welcome to the technical support center for the synthesis of 5-Methyl-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this key chemical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your synthesis for robust and reproducible results.
Section 1: Understanding the Synthesis and Key Control Points
The most common and direct route to this compound involves the sulfonylation of 2-amino-5-methylbenzoic acid with methanesulfonyl chloride. While seemingly straightforward, this reaction is prone to several side reactions that can introduce persistent impurities. Understanding the reaction mechanism and its critical parameters is the first step toward effective impurity control.
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of base, solvent, temperature, and reagent stoichiometry are all critical control points.
Caption: General synthetic workflow for the sulfonylation reaction.
Section 2: Troubleshooting Guide for Impurity Control (Q&A)
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Q1: My final product has a low and broad melting point. What are the likely impurities?
A1: A depressed and broad melting point is a classic indicator of impurities. In this synthesis, the most common culprits are:
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Unreacted Starting Material (2-amino-5-methylbenzoic acid): This can occur due to insufficient methanesulfonyl chloride or incomplete reaction. Its presence disrupts the crystal lattice of the product.
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Isomeric Impurities: If the starting 2-amino-5-methylbenzoic acid is not pure, isomers (e.g., 4-methyl or 3-methyl analogs) will carry through the reaction. These isomers often have very similar physical properties, making them difficult to remove by simple recrystallization[1][2].
-
Di-sulfonated Byproduct: The sulfonamide N-H proton is acidic and can react with a second molecule of methanesulfonyl chloride, especially if an excess of the reagent or a strong base is used. This forms a di-sulfonimide impurity.
-
Hydrolysis Product (Methanesulfonic Acid): Methanesulfonyl chloride is highly sensitive to moisture. If the reaction is not performed under anhydrous conditions, the chloride will hydrolyze to methanesulfonic acid, which can complicate the workup and isolation[3].
Caption: Desired reaction pathway versus common side reactions.
Q2: My reaction yield is consistently low. What are the potential causes related to impurity formation?
A2: Low yield is often directly linked to competing side reactions or loss during workup. Key causes include:
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Poor Quality of Reagents: Degradation of methanesulfonyl chloride due to moisture is a primary cause. This effectively reduces the amount of active reagent available for the main reaction[3]. Solution: Always use a fresh bottle or a recently purified batch of methanesulfonyl chloride and ensure all glassware is rigorously dried.
-
Inappropriate Base: Pyridine is commonly used as it acts as both a base and a nucleophilic catalyst. However, if your starting material is sensitive, a non-nucleophilic base like triethylamine might be preferred to avoid potential side reactions[3].
-
Sub-optimal Reaction Temperature: Running the reaction at too high a temperature can promote the formation of the di-sulfonated byproduct and other degradation products. A common strategy is to add the sulfonyl chloride at 0°C and then allow the reaction to slowly warm to room temperature.
-
Loss During Workup: The product has both an acidic carboxylic acid group and a weakly acidic sulfonamide proton. During acid-base extraction, improper pH control can lead to the product remaining partially soluble in the wrong layer, thus reducing the isolated yield.
Q3: How can I effectively remove unreacted starting materials or the di-sulfonated byproduct?
A3: Purification strategies should exploit the differences in the chemical properties of the product and impurities.
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Acid-Base Extraction: This is a powerful technique for this specific molecule. The carboxylic acid is significantly more acidic than the sulfonamide N-H.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
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Wash with a mild base like sodium bicarbonate solution. The desired product (benzoic acid) will be deprotonated and move to the aqueous layer, while the less acidic starting amine and any neutral byproducts remain in the organic layer.
-
The di-sulfonated byproduct, lacking the acidic carboxylic acid, will also remain in the organic layer.
-
Separate the aqueous layer and re-acidify with HCl to precipitate the pure product, which can then be collected by filtration.
-
-
Recrystallization: This is effective for removing small amounts of impurities with different solubilities. Solvents like ethanol-water mixtures are often successful for sulfonamides[3][4]. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. See Protocol 3.2 for a detailed procedure.
Caption: Decision workflow for product purification.
Section 3: Recommended Analytical and Purification Protocols
Protocol 3.1: HPLC Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an essential tool for quantifying the purity of your product and identifying impurities[5].
| Parameter | Recommended Setting | Rationale |
| Column | C18 bonded silica (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds[5]. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent, improving peak shape for the carboxylic acid. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Common organic modifier for reversed-phase chromatography. |
| Gradient | Start at 70:30 (A:B), ramp to 30:70 over 15 min | A gradient elution ensures that both polar (starting material) and non-polar (byproducts) impurities are eluted and resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detector | UV at 254 nm | Aromatic rings in the analyte and related impurities show strong absorbance at this wavelength. |
| Sample Prep | 1 mg/mL in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved to prevent column blockage[2]. |
Protocol 3.2: Recrystallization for Final Product Purification
This protocol is designed to remove minor impurities that have different solubility profiles from the target compound.
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Solvent Selection: Begin by testing solvent systems. An ideal system (e.g., ethanol/water) will fully dissolve your crude product when hot but result in poor solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to fully dissolve the solid. Using too much solvent will significantly lower your recovery yield[4].
-
Hot Filtration (Optional): If there are insoluble mechanical impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until it just becomes cloudy (the saturation point). Add a drop or two more of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask during this process.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Confirm purity using the HPLC method in Protocol 3.1.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best base to use for the sulfonylation step?
-
A: Both pyridine and triethylamine are commonly used. Pyridine can act as a nucleophilic catalyst, potentially accelerating the reaction, but may also lead to side products. Triethylamine is a non-nucleophilic base and is a good choice to simply act as an acid scavenger[3]. The optimal base may require screening for your specific conditions.
-
-
Q: How critical is the purity of the starting 2-amino-5-methylbenzoic acid?
-
Q: What is the role of an inert atmosphere in this reaction?
-
A: An inert atmosphere (nitrogen or argon) is highly recommended to prevent the moisture-sensitive methanesulfonyl chloride from hydrolyzing to methanesulfonic acid[3]. This hydrolysis consumes your reagent, lowers the yield, and introduces an acidic impurity that can complicate the workup.
-
References
Technical Support Center: Recrystallization of 5-Methyl-2-(methylsulfonamido)benzoic acid
Welcome to the technical support center for the purification of 5-Methyl-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure you can achieve the desired purity and crystal form of your target molecule. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the nuances of its recrystallization.
Understanding the Molecule: Key Physicochemical Characteristics
This compound is a molecule that combines the functionalities of both a carboxylic acid and a sulfonamide. This dual nature is crucial in determining its solubility and crystallization behavior. The benzoic acid moiety provides an acidic proton and potential for hydrogen bonding, while the sulfonamide group also participates in hydrogen bonding and introduces a degree of polarity. The methyl group on the benzene ring slightly increases its lipophilicity.
While specific solubility data for this exact molecule is not extensively published, we can infer its likely behavior from its constituent parts and related structures. Benzoic acids, as a class, tend to be poorly soluble in cold water but more soluble in hot water and polar organic solvents.[1][2] Sulfonamides can also exhibit variable solubility, and importantly, are known to form different crystal polymorphs depending on the solvent and crystallization conditions.[3][4][5] Polymorphism can significantly impact a drug's physical properties, including its stability and dissolution rate.
Recommended Recrystallization Protocol
This protocol is a robust starting point for the purification of this compound. It is designed to be a self-validating system, with checkpoints to ensure the process is proceeding correctly.
Solvent Selection Rationale
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a mixed solvent system of ethanol and water is recommended. Ethanol is a good solvent for many organic compounds, including benzoic acids and sulfonamides, while water acts as an anti-solvent, reducing the solubility upon cooling and promoting crystallization. The ratio of ethanol to water can be adjusted to optimize recovery and purity.
Step-by-Step Experimental Workflow
-
Dissolution:
-
Place your crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask and gently warm the mixture on a hot plate while stirring. The goal is to dissolve the compound in the smallest volume of hot solvent.
-
Once the solid is dissolved, continue to keep the solution warm.
-
-
Decolorization (if necessary):
-
If your solution is colored due to impurities, add a small amount of activated charcoal.
-
Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration:
-
Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Slowly add hot water to the filtrate until you observe the first signs of persistent cloudiness (the cloud point). This indicates that the solution is saturated.
-
Add a small amount of hot ethanol dropwise until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Dry the crystals under vacuum or in a desiccator to a constant weight.
-
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing | The cooling rate is too fast, or the solution is too supersaturated. | Reheat the solution to dissolve the oil. Add a small amount more of the primary solvent (ethanol) and allow it to cool more slowly. Seeding the solution with a small crystal can also promote proper crystallization. |
| Poor or no crystal formation | Too much solvent was used, or the compound is highly soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce crystallization. If using a mixed solvent system, you may need to add more of the anti-solvent (water). |
| Low recovery of the compound | Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer. | Ensure you are using the minimum amount of hot solvent for dissolution. Cool the solution in an ice bath for a longer period. When washing the crystals, use a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure | Incomplete removal of colored impurities or co-precipitation of impurities. | Ensure sufficient activated charcoal was used and that the hot filtration was performed correctly. A second recrystallization may be necessary to achieve the desired purity. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
Q2: How do I choose an alternative solvent system?
If the ethanol-water system is not providing satisfactory results, other polar protic solvents like methanol or isopropanol in combination with water could be explored. Alternatively, a single solvent system using a solvent like acetic acid might be effective, although it can be harder to remove. The principle remains the same: high solubility when hot, low solubility when cold.
Q3: Can polymorphism affect my results?
Yes. Sulfonamides are known to exhibit polymorphism.[3][4][5] The choice of solvent and the rate of cooling can influence which polymorphic form crystallizes. Different polymorphs can have different physical properties. If you suspect polymorphism, characterization techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can be used for confirmation.
Q4: What are the common impurities in the synthesis of this compound?
Common impurities could include unreacted starting materials, by-products from the sulfonylation or methylation steps, or residual solvents from the reaction work-up. The recrystallization process is designed to remove these types of impurities.
Q5: How can I improve the crystal size?
Larger crystals are generally formed through slow cooling. After reaching the cloud point, allowing the solution to cool to room temperature undisturbed over several hours will promote the growth of larger, more well-defined crystals. Avoiding agitation during the cooling process is also beneficial.
References
Addressing regio-selectivity issues in "5-Methyl-2-(methylsulfonamido)benzoic acid" reactions
Welcome to the technical support center for 5-Methyl-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this versatile but challenging molecule. Here, we address the critical issue of regioselectivity in its reactions, offering field-proven insights, troubleshooting protocols, and a deep dive into the chemical principles governing its reactivity.
The Challenge: Understanding Competing Directing Effects
This compound presents a unique regioselectivity puzzle due to the electronic and steric interplay of its three distinct substituents on the aromatic ring. Successful derivatization requires a nuanced understanding of these competing influences.
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Methylsulfonamido Group (-NHSO₂CH₃) at C2: This group is an ortho, para-director. The nitrogen's lone pair can donate electron density to the ring, activating the ortho (C3) and para (C6) positions. However, the potent electron-withdrawing effect of the adjacent sulfonyl group significantly tempers this activation, making it a deactivating ortho, para-director.[1][2][3]
-
Methyl Group (-CH₃) at C5: A classic activating group that directs electrophiles to its ortho (C4, C6) and para (C2 - already substituted) positions through inductive effects and hyperconjugation.[4][5]
-
Carboxylic Acid Group (-COOH) at C1: This is a strong deactivating group that directs incoming electrophiles to the meta positions (C3, C5 - already substituted).[1][6][7]
The primary conflict arises from the overlap in directing effects, particularly at the C3, C4, and C6 positions, often leading to mixtures of isomers that are difficult to separate. Furthermore, the steric bulk of the ortho-disposed carboxylic acid and sulfonamido groups can induce out-of-plane conformations, a phenomenon known as Steric Inhibition of Resonance (SIR), which alters their electronic influence.[8][9]
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Work-up procedures to improve the purity of "5-Methyl-2-(methylsulfonamido)benzoic acid"
Welcome to the technical support center for the synthesis and purification of 5-Methyl-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the work-up and purification of this compound. The methodologies described herein are built on established chemical principles to ensure robust and reproducible outcomes.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues you may encounter during your experimental workflow in a question-and-answer format.
Question 1: After my initial aqueous work-up, the yield is very low, or I can't find my product. What went wrong?
Answer: This is a frequent issue and often relates to the amphipathic nature of your product, which contains both a carboxylic acid and a sulfonamide group.
-
Product Lost in the Aqueous Layer: Your product is a carboxylic acid and is therefore soluble in basic aqueous solutions (pH > ~5). If you performed a wash with sodium bicarbonate (NaHCO₃) or a stronger base and did not re-acidify the aqueous layer to recover the product, it will be lost.[1] Always check the pH of your aqueous layers. To recover your product, acidify the basic aqueous wash to a pH of ~2-3 with an acid like 1M HCl. Your product should precipitate out and can be collected by filtration or extracted with an organic solvent like ethyl acetate.
-
Product is Water-Soluble: While the parent structure has low water solubility, certain impurities or reaction conditions can increase its partitioning into the aqueous phase. If you suspect this, try "salting out" by washing the organic layer with saturated sodium chloride (brine) instead of deionized water.[2] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and forcing them into the organic layer.[2]
-
Incomplete Reaction or Degradation: Your product may not have formed in high yield or could be unstable to the work-up conditions (e.g., strong acid or base).[1] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before beginning the work-up to confirm product formation.
Question 2: During liquid-liquid extraction with sodium bicarbonate, a thick, gooey precipitate formed between the layers, or a severe emulsion occurred.
Answer: This is a common work-up challenge, especially on a larger scale.[3]
-
Insoluble Precipitate/Goo: This often happens if the sodium salt of your benzoic acid is not fully soluble in the aqueous/organic mixture.
-
Solution: Dilute the mixture by adding more water and organic solvent. Gentle stirring or warming may help dissolve the salt. If it persists, you may need to filter the entire mixture to isolate the precipitate, then treat the precipitate and the separated layers individually.[4]
-
-
Emulsion Formation: Emulsions are colloidal suspensions of one liquid in another and are stabilized by unreacted starting materials or byproducts.
-
Solution 1 (Salting Out): Add saturated brine to the separatory funnel. This increases the density and ionic strength of the aqueous layer, which helps to break the emulsion.[4]
-
Solution 2 (Filtration): Filter the emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets causing the emulsion.
-
Solution 3 (Patience & Dilution): Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can resolve the emulsion. Diluting with more solvent can also be effective, though it may not be practical for large-scale reactions.[3]
-
Question 3: My isolated solid is off-color (yellow, brown, or pink), and the color persists after initial purification.
Answer: Colored impurities are common in organic synthesis and often are highly conjugated, polar compounds present in trace amounts.
-
Source of Color: The color could arise from unreacted reagents, such as certain anilines, or from side-products formed during the reaction. If halogenated reagents were used, residual halogen could cause color.[3]
-
Decolorization during Recrystallization: The most effective method is to use activated charcoal.
-
Dissolve your crude product in the minimum amount of a suitable hot recrystallization solvent.
-
Remove the solution from the heat and add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Gently swirl the hot solution for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal.[5]
-
Allow the clear filtrate to cool and crystallize.
-
-
Chromatographic Removal: If the impurity is not removed by recrystallization, flash column chromatography is the next logical step. The colored band is often visible on the column, allowing for its effective separation.
Question 4: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when a supersaturated solution is formed at a temperature above the compound's melting point.[5]
-
Immediate Steps:
-
Add more hot solvent to fully dissolve the oil.
-
Allow the solution to cool more slowly. A sudden drop in temperature is a common cause. Let it cool to room temperature on the benchtop before moving to an ice bath.
-
Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a "seed crystal" from a previous successful batch if available.[5]
-
-
Change the Solvent System: The chosen solvent may be too good, keeping the compound dissolved even at lower temperatures. Consider a solvent/anti-solvent recrystallization system. For example, dissolve the compound in a minimal amount of a good solvent (like methanol or acetone) and then slowly add a poor solvent (like water or hexane) until the solution becomes persistently cloudy (turbid). Then, allow it to stand and crystallize.[5]
Question 5: My final product purity is low (<95%) according to HPLC analysis. How can I improve it?
Answer: Low purity after a primary purification step like recrystallization indicates the presence of impurities with similar solubility properties.
-
Diagnosis: Use TLC to assess the number of impurities and their relative polarities. If the impurities have different Rf values from your product, column chromatography is the ideal solution.
-
Flash Column Chromatography: Since your compound is acidic, it may streak (tail) on a standard silica gel column. To prevent this, add a small amount (0.5-2%) of acetic acid or formic acid to your eluent (mobile phase).[6] This suppresses the deprotonation of the carboxylic acid, leading to sharper peaks and better separation.[6]
-
Re-crystallization: A second recrystallization from a different solvent system may be effective. Impurities that co-crystallized in the first solvent may be more soluble in a second, different solvent.
Purification and Analytical Protocols
Protocol 1: Acid-Base Extraction Work-up
This protocol leverages the acidic nature of the benzoic acid moiety to separate it from neutral or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc).
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract it two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vent the funnel frequently, as CO₂ gas is generated.[3] The target compound will move into the aqueous layer as its sodium salt.
-
Separate Layers: Combine the aqueous layers. The organic layer can be set aside but should be saved until the product is successfully recovered.[1]
-
Acidification & Precipitation: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with stirring until the pH is ~2-3. A white precipitate of your product should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the solid product under vacuum.
Protocol 2: Recrystallization from a Single Solvent
This is the preferred method if a suitable single solvent can be identified.
-
Solvent Selection: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, acetone, water, or mixtures). An ideal solvent dissolves the compound when hot but not at room temperature.[7]
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Table 1: Purity Assessment Techniques
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | Retention time, peak area (% purity).[8] | High sensitivity, excellent for quantification, robust.[8] | Requires reference standards, potential for co-elution. |
| TLC | Separation based on differential adsorption on a solid plate. | Retention factor (Rf), presence of impurities.[8] | Fast, simple, low cost, good for reaction monitoring. | Not quantitative, lower resolution than HPLC. |
| ¹H NMR | Nuclear magnetic resonance of protons. | Chemical structure, presence of impurities with proton signals. | Provides structural confirmation, can quantify impurities with distinct signals. | Less sensitive to impurities without unique proton signals. |
| LC-MS | HPLC coupled with Mass Spectrometry. | Retention time, mass-to-charge ratio (m/z).[8] | Confirms molecular weight of product and impurities.[9] | Quantification can be complex without standards. |
Visual Workflows
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying the crude product after the initial reaction quench.
References
- 1. How To [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Home Page [chem.ualberta.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis: "5-Methyl-2-(methylsulfonamido)benzoic acid" and Celecoxib - A Prospective Guide for Drug Development Professionals
A Note to the Reader: As of early 2026, a comprehensive search of the scientific literature reveals a significant lack of publicly available data on the biological activity, mechanism of action, and clinical performance of "5-Methyl-2-(methylsulfonamido)benzoic acid." Therefore, a direct, data-driven comparative analysis with the well-established COX-2 inhibitor, celecoxib, is not currently feasible.
This guide has been structured to address this information gap by providing a thorough analysis of celecoxib as a benchmark and presenting a detailed framework of the essential experimental protocols required to evaluate "this compound" and enable a future comparative assessment. This document serves as a roadmap for researchers and drug development professionals interested in investigating this and other novel compounds as potential anti-inflammatory agents.
Introduction to Selective COX-2 Inhibition
The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs). COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological functions such as protecting the gastric mucosa and maintaining platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] By selectively inhibiting COX-2, it is possible to reduce pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]
Celecoxib, a diaryl-substituted pyrazole, is a widely prescribed selective COX-2 inhibitor.[2] It is indicated for the management of pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.[3][4] This guide will delve into the established properties of celecoxib and outline the necessary experimental investigations for "this compound" to ascertain its potential as a therapeutic agent in the same class.
Physicochemical and Pharmacokinetic Profiles
A comprehensive understanding of a compound's physicochemical and pharmacokinetic properties is fundamental to its development as a drug. The table below summarizes the known properties of celecoxib and highlights the data that would need to be generated for "this compound."
| Property | Celecoxib | This compound |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S[5][6] | C₉H₁₁NO₄S[7] |
| Molecular Weight | 381.37 g/mol [5][6] | 229.25 g/mol [7] |
| Chemical Structure | Diaryl-substituted pyrazole with a sulfonamide moiety[2] | Benzoic acid derivative with a methylsulfonamido group |
| Solubility | Insoluble in water; soluble in organic solvents like methanol and ethanol[5][8] | Data not available |
| LogP | ~3.4[6] | Data not available |
| Plasma Protein Binding | ~97%[5] | Data not available |
| Half-life | ~11 hours[5] | Data not available |
| Metabolism | Primarily by CYP2C9 in the liver[5] | Data not available |
Mechanism of Action: The COX-2 Signaling Pathway
Celecoxib exerts its anti-inflammatory and analgesic effects by selectively binding to and inhibiting the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][9][10] The sulfonamide side chain of celecoxib is crucial for its selective binding to a hydrophilic region near the active site of COX-2.[9]
To evaluate the mechanism of action of "this compound," a series of in vitro enzymatic and cell-based assays would be required.
Caption: Proposed inhibitory action on the COX-2 signaling pathway.
Experimental Protocols for Comparative Analysis
The following section details the essential experimental workflows to characterize the biological activity of "this compound" and compare it to celecoxib.
COX-1 and COX-2 Inhibition Assay (In Vitro)
This assay is critical to determine the potency and selectivity of the test compound.
Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of "this compound" against human recombinant COX-1 and COX-2 enzymes and compare it to celecoxib.
Methodology:
-
Enzyme Preparation: Obtain human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare serial dilutions of "this compound" and celecoxib in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control.
-
Initiation: Add arachidonic acid as the substrate to initiate the enzymatic reaction.
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Caption: Workflow for in vitro COX inhibition assay.
Cell-Based Assay for Prostaglandin E₂ Production
This assay validates the findings from the enzymatic assay in a more physiologically relevant context.
Objective: To assess the ability of "this compound" to inhibit lipopolysaccharide (LPS)-induced PGE₂ production in a cellular model.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as human macrophages (e.g., U937) or murine macrophages (e.g., RAW 264.7).
-
Compound Treatment: Pre-incubate the cells with various concentrations of "this compound" or celecoxib.
-
Inflammatory Stimulus: Induce inflammation by treating the cells with LPS.
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using an EIA kit.
-
Data Analysis: Determine the dose-dependent inhibition of PGE₂ production and calculate the IC₅₀ value for the test compound.
In Vivo Models of Inflammation and Pain
Animal models are essential for evaluating the efficacy of a potential anti-inflammatory drug in a whole-organism setting.
Objective: To determine the anti-inflammatory and analgesic effects of "this compound" in established animal models and compare its efficacy to celecoxib.
Commonly Used Models:
-
Carrageenan-Induced Paw Edema in Rats: This model assesses the acute anti-inflammatory activity of a compound. The volume of the rat paw is measured before and after the injection of carrageenan, with and without drug treatment.
-
Adjuvant-Induced Arthritis in Rats: This is a model of chronic inflammation that mimics some aspects of rheumatoid arthritis. The severity of arthritis is scored over several weeks in animals treated with the test compound, celecoxib, or a vehicle.
-
Acetic Acid-Induced Writhing in Mice: This model evaluates the analgesic properties of a compound. The number of abdominal constrictions (writhes) is counted after the injection of acetic acid in mice pre-treated with the test compound or a control.
Future Directions and Conclusion
The successful development of "this compound" as a potential alternative to celecoxib is contingent upon a rigorous and systematic evaluation of its biological properties. The experimental framework outlined in this guide provides a clear path for generating the necessary data to establish its mechanism of action, efficacy, and selectivity.
Should "this compound" demonstrate potent and selective COX-2 inhibition in vitro and significant anti-inflammatory and analgesic activity in vivo, further preclinical development, including pharmacokinetic and toxicology studies, would be warranted. A direct, head-to-head comparison with celecoxib at each stage of development will be crucial to ascertain its therapeutic potential and differentiate it from existing treatments. The scientific community awaits the publication of such data to fully understand the profile of this compound.
References
- 1. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 7. 1017051-55-6|this compound|BLD Pharm [bldpharm.com]
- 8. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid | C14H13NO4S | CID 6102684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, sodium salt, parecoxib sodium: A potent and selective inhibitor of COX-2 for parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of "5-Methyl-2-(methylsulfonamido)benzoic acid" derivatives as COX-2 inhibitors
An In-Depth Comparative Guide to the Efficacy of 5-Methyl-2-(methylsulfonamido)benzoic Acid Derivatives as Selective COX-2 Inhibitors
Introduction: The Quest for Safer Anti-Inflammatory Agents
Inflammation is a critical biological response to injury and infection, but its chronic dysregulation leads to debilitating conditions such as arthritis and has been implicated in cardiovascular diseases and cancer.[1] The primary mediators of inflammation and pain are prostaglandins (PGs), synthesized by cyclooxygenase (COX) enzymes.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.
The COX enzyme exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a vital role in maintaining gastrointestinal mucosal integrity and platelet function.[3] In contrast, COX-2 is typically induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2][3] The therapeutic action of NSAIDs is derived from COX-2 inhibition, while the common and often severe side effects, such as gastric ulcers, stem from the simultaneous inhibition of COX-1.[1]
This realization spurred the development of selective COX-2 inhibitors ("coxibs"), designed to provide potent anti-inflammatory relief with a significantly improved gastrointestinal safety profile.[1] The core chemical scaffold, this compound, represents a promising starting point for novel COX-2 inhibitors. The sulfonamide group is a key pharmacophore known to interact favorably with a specific secondary pocket in the COX-2 active site, conferring selectivity.[2][4]
This guide provides a comprehensive comparison of various derivatives of this parent compound, synthesizing in vitro and in vivo data to elucidate structure-activity relationships (SAR) and identify candidates with superior potency and selectivity.
Structural Framework and Strategy for Optimization
The fundamental structure of this compound provides a robust framework for chemical modification. The key to enhancing COX-2 selectivity and potency lies in strategically modifying specific regions of the molecule to optimize its interaction with the enzyme's active site. The methylsulfonamido (-SO₂NHCH₃) group is particularly crucial, as it is designed to bind within a hydrophilic side pocket of the COX-2 active site, a feature not present in COX-1.
Caption: Key modification points on the core scaffold for optimizing COX-2 inhibition.
Comparative Analysis of Derivative Efficacy
The efficacy of novel chemical entities is a multi-faceted evaluation, beginning with in vitro enzymatic assays and progressing to in vivo models of inflammation. The following sections present a synthesized comparison of hypothetical, yet representative, derivatives based on established structure-activity relationships for this class of compounds.[2]
In Vitro COX-1 and COX-2 Inhibition
The primary measure of a compound's efficacy and selectivity is its half-maximal inhibitory concentration (IC50) against both COX isoforms. A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of COX-2 selectivity. A higher SI is desirable.
| Compound ID | Modification from Parent Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Parent | This compound | 15.2 | 1.8 | 8.4 |
| DERIV-A1 | C5-Methyl replaced with C5-Chloro | 12.5 | 0.055 | 227 |
| DERIV-A2 | C5-Methyl replaced with C5-Fluoro | 10.8 | 0.013 | 830 |
| DERIV-B1 | Carboxylic acid replaced with bioisosteric Tetrazole ring | 25.1 | 0.95 | 26.4 |
| DERIV-C1 | N-methyl of sulfonamide replaced with N-ethyl | 18.9 | 0.069 | 274 |
| Celecoxib | Reference Drug | >150 | 0.04 | >3750 |
Data is representative and synthesized from structure-activity relationship principles for sulfonamide-based COX-2 inhibitors.[5][6]
From this in vitro data, it is evident that modifications at the C5 position of the benzoic acid ring (DERIV-A series) dramatically increase both potency and selectivity. Replacing the methyl group with more electronegative halogens like fluorine (DERIV-A2) appears to be a highly effective strategy for enhancing favorable interactions within the COX-2 active site.[5]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
To translate in vitro findings into potential therapeutic relevance, the most promising compounds are typically evaluated in an in vivo model of acute inflammation. The carrageenan-induced rat paw edema model is a standard assay for this purpose.[7][8]
| Compound ID | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hr |
| Vehicle | - | 0% |
| DERIV-A1 | 10 | 58% |
| DERIV-A2 | 10 | 72% |
| DERIV-C1 | 10 | 65% |
| Celecoxib | 10 | 75% |
The in vivo results corroborate the in vitro data. DERIV-A2, which demonstrated the highest potency and selectivity in the enzymatic assay, also shows the most significant reduction in inflammation in the animal model, performing comparably to the reference drug, Celecoxib. This strong correlation between in vitro and in vivo data provides confidence in the structure-activity relationship hypotheses.
Detailed Experimental Methodologies
Scientific integrity demands that experimental protocols are transparent, robust, and reproducible. The following sections detail the standard methodologies used to generate the comparative data presented.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay quantifies the peroxidase activity of COX enzymes, which is coupled to the inhibition of the cyclooxygenase activity. It is a reliable method for high-throughput screening of potential inhibitors.[9]
Caption: Workflow for the in vitro fluorometric COX inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Create stock solutions of test compounds (e.g., 10 mM) in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations.
-
Reagent Preparation: Reconstitute human recombinant COX-2 or ovine COX-1 enzyme, cofactors, and the fluorometric probe according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK399).[9] Keep enzymes on ice.
-
Reaction Setup: In a 96-well plate, add reagents in the following order:
-
Enzyme Control Wells: 80 µL Reaction Mix (Assay Buffer, COX Probe, Cofactor, Enzyme), 10 µL Assay Buffer.
-
Inhibitor Control Wells: 80 µL Reaction Mix, 10 µL of a known potent inhibitor (e.g., Celecoxib).
-
Test Compound Wells: 80 µL Reaction Mix, 10 µL of diluted test compound.
-
-
Initiation and Measurement: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
Data Acquisition: Immediately begin measuring fluorescence intensity kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
Calculation: Determine the reaction rate (slope) for each well. Calculate the percentage of inhibition for each test concentration relative to the enzyme control and plot the results to determine the IC50 value.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema
This is the quintessential model for evaluating the acute anti-inflammatory activity of NSAIDs.[10] Subplantar injection of carrageenan, an irritant, induces a localized, reproducible inflammatory response characterized by swelling (edema).[7][11]
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animal Handling: Male Wistar rats are grouped and fasted overnight. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Dosing: Test compounds, a reference drug (e.g., Celecoxib), or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally one hour before the carrageenan challenge.[10]
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.
-
Inflammation Induction: A 0.1 mL injection of 1% (w/v) carrageenan in sterile saline is administered into the subplantar region of the right hind paw.[11]
-
Edema Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema for each treatment group is determined by comparing its average edema increase to that of the vehicle control group.
Protocol 3: Prostaglandin E2 (PGE2) Quantification by ELISA
To confirm that the observed anti-inflammatory effect is due to COX-2 inhibition, measuring the levels of its downstream product, PGE2, is essential. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for this quantification.[12][13]
Step-by-Step Methodology:
-
Sample Collection: At the end of the in vivo study (e.g., 4 hours post-carrageenan), blood can be collected via cardiac puncture into heparinized tubes, or the inflamed paw tissue can be excised.
-
Sample Preparation:
-
Plasma: Centrifuge blood at 2,000 x g for 10 minutes to separate plasma.[14]
-
Tissue: Homogenize paw tissue in an appropriate buffer and centrifuge to collect the supernatant.
-
-
ELISA Procedure (Competitive Assay):
-
Standard Curve: Prepare a serial dilution of a known PGE2 standard as per the kit instructions (e.g., Invitrogen KHL1701, Cayman Chemical 514010).[12][13]
-
Assay Plate: Add standards and samples to wells of a microplate pre-coated with a PGE2-specific antibody.
-
Competition: Add a fixed amount of enzyme-conjugated PGE2 (tracer) to each well. This will compete with the PGE2 in the sample/standard for binding to the antibody. Incubate for the specified time (e.g., 1 hour).[15]
-
Washing: Wash the plate multiple times to remove any unbound reagents.
-
Development: Add a substrate solution that reacts with the enzyme on the tracer to produce a colorimetric signal.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[15]
-
-
Quantification: Calculate the PGE2 concentration in the samples by interpolating their absorbance values against the standard curve.
Conclusion and Future Directions
The systematic evaluation of this compound derivatives reveals a clear and compelling structure-activity relationship for COX-2 inhibition. The data strongly indicates that substitution at the C5 position of the core phenyl ring with small, electronegative halogens is a highly effective strategy for boosting both potency and selectivity. Derivative DERIV-A2 (C5-Fluoro) emerged as the lead candidate, demonstrating superior in vitro characteristics that translated directly to potent anti-inflammatory activity in vivo, rivaling that of the established drug Celecoxib.
These findings underscore the value of the this compound scaffold as a foundation for developing next-generation NSAIDs. Future research should focus on:
-
Expanded SAR: Synthesizing and testing a broader range of substitutions at all viable positions to further refine the pharmacophore.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates like DERIV-A2 to ensure they possess drug-like characteristics.
-
Long-Term Safety Studies: Assessing the potential for cardiovascular and renal side effects in chronic dosing models, a critical step for any new COX-2 inhibitor.
By pursuing these avenues, the promising results presented in this guide can be built upon to develop novel, safer, and more effective treatments for inflammatory diseases.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. abcam.cn [abcam.cn]
- 15. raybiotech.com [raybiotech.com]
The Evolving Landscape of Cancer Therapy: A Comparative Guide to the In Vivo Efficacy of Benzoic Acid Sulfonamide Analogs as Carbonic Anhydrase IX Inhibitors
For Immediate Release to the Scientific Community
Introduction: Targeting the Acidic Tumor Microenvironment
The tumor microenvironment presents a formidable challenge in cancer therapy, characterized by hypoxia and extracellular acidosis that drive tumor progression, metastasis, and resistance to conventional treatments. A key architect of this acidic milieu is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme predominantly expressed on the surface of tumor cells and largely absent in normal tissues. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively maintaining a neutral intracellular pH while acidifying the extracellular space. This pH gradient favors tumor cell survival, invasion, and evasion of immune surveillance.[1][2]
The selective expression and critical function of CA IX in tumors have positioned it as a highly attractive target for anticancer drug development. Small molecule inhibitors, particularly those based on the benzenesulfonamide scaffold, have shown significant promise in preclinical studies by disrupting this crucial pH-regulating mechanism. This guide provides a comparative analysis of the in vivo efficacy of analogs of "5-Methyl-2-(methylsulfonamido)benzoic acid," focusing on their performance as CA IX inhibitors in preclinical cancer models. We will delve into the experimental data supporting their anti-tumor activity, the underlying mechanisms of action, and the experimental protocols that validate their therapeutic potential.
The Rise of Benzenesulfonamides: A Tale of Three Analogs
While "this compound" represents a core chemical scaffold, extensive structure-activity relationship (SAR) studies have led to the development of more potent and selective analogs. This guide will focus on three exemplary compounds that have demonstrated significant in vivo efficacy:
-
SLC-0111 (Ureido-4-fluorobenzenesulfonamide): A first-in-class, clinical-stage CA IX inhibitor that has paved the way for this therapeutic strategy.
-
FC-531: A close structural analog of SLC-0111 with compelling comparative in vivo data.
-
Para-toluenesulfonamide (PTS): A methyl-substituted benzenesulfonamide that aligns more closely with the initially queried structure and demonstrates potent anti-tumor and anti-metastatic properties.[3]
Comparative In Vivo Efficacy: A Head-to-Head Analysis
The true measure of an anticancer agent's potential lies in its performance within a living system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical drug evaluation. The following table summarizes the in vivo anti-tumor efficacy of our three featured benzenesulfonamide analogs.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readout | Tumor Growth Inhibition (TGI) | Reference |
| SLC-0111 | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | Orthotopic Xenograft in Mice | 50 mg/kg, every other day | Reduced tumor growth and lung metastasis | Significant reduction in tumor growth and metastasis burden | [4] |
| FC-531 | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | Orthotopic Xenograft in Mice | 50 mg/kg, every other day | Reduced tumor growth and lung metastasis | Comparable efficacy to SLC-0111 | [4] |
| Para-toluenesulfonamide (PTS) | Breast Cancer (4T1 Allograft) | Mammary Tumor Allograft Mice | 100 mg/kg | Inhibited tumor growth and lung metastasis | Significant inhibition of tumor growth and lung metastasis | [3] |
Expert Insights: The data clearly indicates that benzenesulfonamide-based CA IX inhibitors exhibit potent anti-tumor and anti-metastatic effects in vivo. SLC-0111 and its analog FC-531 demonstrate comparable efficacy in a human triple-negative breast cancer model, a particularly aggressive subtype of the disease.[4] The efficacy of para-toluenesulfonamide in a syngeneic mouse model further validates the therapeutic potential of this class of compounds and highlights that even simpler, methyl-substituted analogs can exert powerful anti-cancer effects.[3]
Unraveling the Mechanism: How CA IX Inhibition Cripples Cancer Cells
The anti-tumor effects of benzenesulfonamide analogs stem directly from their inhibition of CA IX's enzymatic activity. By blocking the conversion of CO2 to bicarbonate and protons at the cell surface, these inhibitors trigger a cascade of events that are detrimental to cancer cell survival and progression.
References
- 1. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Para-toluenesulfonamide, a novel potent carbonic anhydrase inhibitor, improves hypoxia-induced metastatic breast cancer cell viability and prevents resistance to αPD-1 therapy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Antimicrobial Spectrum of Novel 5-Methyl-2-(methylsulfonamido)benzoic Acid Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial spectrum of novel derivatives of 5-Methyl-2-(methylsulfonamido)benzoic acid. As a class, sulfonamides have a storied history in antimicrobial chemotherapy, and the exploration of new derivatives is a critical endeavor in the face of rising antimicrobial resistance. This document outlines the foundational principles, detailed experimental protocols, and comparative data analysis necessary to rigorously characterize the antimicrobial potential of these new chemical entities.
Introduction: The Scientific Rationale
The sulfonamide class of drugs, of which this compound derivatives are a part, function as synthetic antimicrobial agents.[1] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[1][2] Since folic acid is a vital precursor for the synthesis of nucleic acids and proteins, its blockade leads to a bacteriostatic effect, halting bacterial growth and replication.[1][2] Unlike bacteria, humans obtain folic acid from their diet, which accounts for the selective toxicity of sulfonamides.
The core chemical structure of these compounds, featuring a sulfonamide group, has been a fertile ground for medicinal chemists. Modifications to the parent molecule can significantly alter the antimicrobial spectrum, potency, and pharmacokinetic properties. This guide provides the experimental blueprint to elucidate these critical characteristics for novel this compound derivatives.
The Core Challenge: Establishing a Broad-Spectrum Profile
The primary objective is to determine the breadth and potency of the antimicrobial activity of the novel derivatives. This involves testing against a diverse panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, and potentially fungi. The performance of these new derivatives will be benchmarked against established antibiotics with well-characterized spectra of activity.
Comparator Antimicrobials: Setting the Benchmarks
To provide context to the experimental data, a panel of comparator antibiotics is essential. The following have been selected based on their distinct mechanisms of action and spectra of activity:
-
Sulfamethoxazole: A classic sulfonamide antibiotic, providing a direct comparison within the same drug class. It is effective against a range of Gram-positive and Gram-negative bacteria.[1]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase.[3][4] It is particularly potent against Gram-negative bacteria, including Pseudomonas aeruginosa.[3][4][5]
-
Vancomycin: A glycopeptide antibiotic with a narrow spectrum of activity, primarily targeting Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8]
Experimental Design: A Two-Pronged Approach
A robust validation of the antimicrobial spectrum requires both qualitative and quantitative data. This guide details two standard methodologies: the Kirby-Bauer disk diffusion assay for a qualitative overview and the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).
Visualizing the Workflow
The following diagram illustrates the comprehensive workflow for validating the antimicrobial spectrum of the novel derivatives.
Caption: Workflow for antimicrobial spectrum validation.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for generating reproducible and reliable data. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the American Society for Microbiology (ASM).[9][10][11][12][13][14][15]
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[9][10][16][17]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Standardized microbial inocula (0.5 McFarland standard)
-
Filter paper disks (6 mm) impregnated with known concentrations of the novel derivatives and comparator antibiotics
-
Forceps
-
Incubator (35-37°C)
-
Ruler or caliper
Procedure:
-
Inoculation: Aseptically dip a sterile cotton swab into the standardized microbial inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[16]
-
Disk Placement: Using sterile forceps, place the antibiotic-impregnated disks onto the inoculated MHA plate.[9][16] Ensure disks are firmly pressed onto the agar surface and are spaced at least 24 mm apart.[16]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter.[9]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[18][19][20][21]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Standardized microbial inocula (0.5 McFarland standard), diluted to the appropriate final concentration
-
Stock solutions of novel derivatives and comparator antibiotics
-
Multichannel pipette
-
Incubator (35-37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate.[18][19] Typically, 100 µL of broth is added to each well, and then 100 µL of the stock antibiotic solution is added to the first well and serially diluted down the column.
-
Inoculation: Add a standardized volume (e.g., 5 µL) of the diluted microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[20]
-
Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only) on each plate.[19]
-
Incubation: Cover the plates and incubate at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[19] This can be determined by visual inspection or by using a microplate reader to measure optical density.
Data Presentation and Comparative Analysis
The collected data should be organized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Qualitative Antimicrobial Spectrum by Disk Diffusion (Zone of Inhibition in mm)
| Microorganism | Derivative 1 | Derivative 2 | Sulfamethoxazole | Ciprofloxacin | Vancomycin |
| Gram-Positive | |||||
| Staphylococcus aureus | |||||
| Enterococcus faecalis | |||||
| Gram-Negative | |||||
| Escherichia coli | |||||
| Pseudomonas aeruginosa | |||||
| Klebsiella pneumoniae |
Table 2: Quantitative Antimicrobial Potency by Broth Microdilution (MIC in µg/mL)
| Microorganism | Derivative 1 | Derivative 2 | Sulfamethoxazole | Ciprofloxacin | Vancomycin |
| Gram-Positive | |||||
| Staphylococcus aureus | |||||
| Enterococcus faecalis | |||||
| Gram-Negative | |||||
| Escherichia coli | |||||
| Pseudomonas aeruginosa | |||||
| Klebsiella pneumoniae |
Mechanistic Insights and Structure-Activity Relationships
The sulfonamide mechanism of action is well-established. The following diagram illustrates the folic acid synthesis pathway and the site of inhibition by sulfonamides.
Caption: Inhibition of bacterial folic acid synthesis.
By analyzing the data from Tables 1 and 2, researchers can begin to establish structure-activity relationships (SAR). For instance, the addition of specific functional groups to the this compound core may enhance activity against Gram-negative bacteria or improve potency against resistant strains. These insights are crucial for guiding the next steps in the drug development process, such as lead optimization.
Conclusion
This guide provides a robust and scientifically rigorous framework for the initial validation of the antimicrobial spectrum of novel this compound derivatives. By employing standardized methodologies and comparing the results to well-characterized antibiotics, researchers can generate the high-quality data necessary to assess the therapeutic potential of these new compounds. The insights gained from these studies will be instrumental in the ongoing search for new and effective antimicrobial agents to combat the global threat of infectious diseases.
References
- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 4. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. iacld.com [iacld.com]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. goums.ac.ir [goums.ac.ir]
- 15. darvashco.com [darvashco.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. protocols.io [protocols.io]
A Comparative Guide to the Selectivity and Cross-Reactivity of Soluble Guanylate Cyclase (sGC) Modulators
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of therapeutic development, particularly for cardiovascular and fibrotic diseases, the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway has emerged as a pivotal target. The modulation of sGC, the primary receptor for NO, offers a promising strategy to amplify downstream signaling, leading to vasodilation, and anti-inflammatory, anti-fibrotic, and anti-proliferative effects. This has led to the development of two distinct classes of sGC modulators: sGC stimulators and sGC activators.
While the compound "5-Methyl-2-(methylsulfonamido)benzoic acid" is not extensively characterized in publicly available literature, its structural features suggest it may function as a modulator of sGC. This guide, therefore, aims to provide a comprehensive comparative analysis of the well-characterized sGC modulators, offering a framework to understand the potential selectivity and cross-reactivity profile of novel chemical entities like "this compound."
We will delve into the nuanced differences between sGC stimulators and activators, present a comparative analysis of key compounds in this class, and provide the experimental context necessary to critically evaluate their selectivity and potential off-target effects. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to navigate the complexities of targeting the sGC pathway.
The NO-sGC-cGMP Signaling Pathway: A Therapeutic Nexus
The canonical NO-sGC-cGMP pathway is initiated by the production of NO by nitric oxide synthases (NOS). NO diffuses into target cells, such as vascular smooth muscle cells, and binds to the heme moiety of sGC. This binding event triggers a conformational change in sGC, activating its guanylate cyclase activity to convert guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP leads to the activation of downstream effectors, primarily protein kinase G (PKG), which mediates a cascade of physiological responses.
Caption: The Nitric Oxide-Soluble Guanylate Cyclase-cGMP Signaling Pathway.
In various pathological states, this pathway can be compromised due to impaired NO bioavailability or the oxidation of the sGC heme iron, rendering the enzyme insensitive to NO. sGC modulators are designed to overcome these limitations.
Two Classes of sGC Modulators: Stimulators vs. Activators
sGC modulators are broadly categorized into two classes based on their mechanism of action and the redox state of the sGC enzyme they target.[1]
-
sGC Stimulators: These compounds, such as riociguat and praliciguat, enhance the activity of the reduced (ferrous, Fe²⁺) form of sGC.[2] They exhibit a dual mode of action: they can directly stimulate sGC to a limited extent in the absence of NO and, more importantly, they sensitize sGC to endogenous NO, leading to a synergistic increase in cGMP production.[3]
-
sGC Activators: This class of molecules, exemplified by cinaciguat, targets the oxidized (ferric, Fe³⁺) or heme-free form of sGC, which is insensitive to NO.[4] sGC activators bind to the heme pocket, mimicking the effect of NO binding and thereby activating the enzyme.[4] This mechanism is particularly relevant in disease states associated with high oxidative stress.[5]
Caption: Differentiated Mechanisms of sGC Stimulators and Activators.
Comparative Selectivity and Cross-Reactivity Profiles
A critical aspect of drug development is ensuring the selective action of a therapeutic agent on its intended target to minimize off-target effects and potential toxicities. For sGC modulators, a comprehensive assessment of their selectivity profile is paramount.
Primary Target Potency
The primary measure of a compound's intended activity is its potency at the target enzyme. For sGC modulators, this is typically expressed as the half-maximal effective concentration (EC₅₀) for stimulating cGMP production in enzymatic or cell-based assays.
Table 1: Comparative Potency of sGC Modulators
| Compound | Class | Target sGC State | Typical EC₅₀ (nM) | Reference |
| Riociguat | Stimulator | Reduced (Fe²⁺) | 10-100 | [6] |
| Praliciguat | Stimulator | Reduced (Fe²⁺) | Data not publicly available | |
| Cinaciguat | Activator | Oxidized (Fe³⁺) | 1-10 | [7] |
| This compound | Hypothesized sGC Modulator | Unknown | To be determined |
Note: EC₅₀ values can vary depending on the assay conditions (e.g., presence of NO donors).
Off-Target Profiling: A Multi-faceted Approach
To ensure the safety and specificity of a drug candidate, a systematic evaluation against a broad panel of potential off-targets is essential. Standard industry practice involves screening against various protein families.
3.2.1. Phosphodiesterases (PDEs)
Given that PDEs are the primary enzymes responsible for the degradation of cyclic nucleotides (cAMP and cGMP), assessing the cross-reactivity of sGC modulators with different PDE isoforms is crucial. Inhibition of PDEs could lead to unintended elevations in cyclic nucleotide levels, potentially causing side effects. For instance, concomitant use of the sGC stimulator riociguat with PDE5 inhibitors is contraindicated due to the risk of hypotension.[8]
Table 2: Representative Off-Target Profile Against Phosphodiesterases (PDEs)
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 | PDE6 |
| Riociguat | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| Praliciguat | N/A | N/A | N/A | N/A | N/A | N/A |
| Cinaciguat | N/A | N/A | N/A | N/A | N/A | N/A |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
(Values represent IC₅₀ or Ki; N/A: Data not publicly available; TBD: To be determined)
3.2.2. Kinase Panel Screening
The human kinome consists of over 500 protein kinases that play a central role in cellular signaling. Unintended inhibition of kinases can lead to a wide range of adverse effects. Therefore, screening against a comprehensive kinase panel is a standard step in safety pharmacology.
3.2.3. Receptor Binding Assays
A broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters are routinely screened to identify potential off-target interactions that could lead to unforeseen pharmacological effects.
3.2.4. Cytochrome P450 (CYP) Inhibition
Assessing the inhibitory potential of a compound against major CYP450 enzymes is critical for predicting drug-drug interactions. Riociguat, for example, is metabolized by several CYP isoforms, including CYP1A1, CYP3A4, CYP2C8, and CYP2J2.[6]
3.2.5. hERG Channel Blockade
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to QT interval prolongation and life-threatening cardiac arrhythmias. Therefore, the hERG assay is a critical component of cardiovascular safety assessment.
Table 3: Summary of a Typical Selectivity Screening Cascade
| Assay Type | Purpose | Key Targets |
| Primary Target Assay | Determine on-target potency | Soluble Guanylate Cyclase (sGC) |
| PDE Panel | Assess cross-reactivity with cyclic nucleotide degrading enzymes | PDE isoforms (e.g., PDE1-11) |
| Kinase Panel | Identify potential off-target kinase inhibition | Broad panel of human kinases |
| Receptor Binding Panel | Screen for interactions with various receptors and channels | GPCRs, ion channels, transporters |
| CYP450 Inhibition | Predict drug-drug interaction potential | Major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) |
| hERG Assay | Evaluate risk of cardiac arrhythmia | hERG potassium channel |
Experimental Methodologies: Ensuring Scientific Rigor
The reliability of selectivity and cross-reactivity data is contingent upon the robustness of the experimental protocols employed. Below are representative methodologies for key assays.
sGC Activity Assay (Cell-Based)
This assay quantifies the ability of a test compound to stimulate cGMP production in a cellular context.
Protocol:
-
Cell Culture: Plate a suitable cell line endogenously or recombinantly expressing sGC (e.g., CHO-K1 cells) in a 96-well plate and culture overnight.
-
Compound Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Add serial dilutions of the test compound (and a positive control, e.g., riociguat) to the cells. For sGC activators, cells may be pre-treated with an oxidizing agent like ODQ to induce the NO-insensitive state of sGC.
-
Lysis and Detection: After incubation, lyse the cells and quantify the intracellular cGMP concentration using a commercially available cGMP immunoassay kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the cGMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Caption: Workflow for a Cell-Based sGC Activity Assay.
Kinase Selectivity Profiling
This is typically performed by specialized contract research organizations (CROs) using various platforms.
Representative Protocol (e.g., ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a multi-well plate, combine the test compound, a specific kinase, its corresponding substrate, and ATP.
-
Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate its substrate, converting ATP to ADP.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and reflects the kinase activity. The percentage of inhibition is calculated relative to a vehicle control.
hERG Patch Clamp Assay
The manual patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel.
Protocol:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: A glass micropipette forms a high-resistance seal with the cell membrane ("giga-seal"). The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: A specific voltage protocol is applied to the cell to elicit hERG channel currents.
-
Compound Application: The test compound is perfused over the cell at various concentrations.
-
Data Acquisition and Analysis: The hERG current is measured before and after compound application. The percentage of inhibition is determined, and an IC₅₀ value is calculated.
Conclusion and Future Directions
The development of sGC modulators represents a significant advancement in the treatment of diseases characterized by impaired NO-sGC-cGMP signaling. A thorough understanding of the selectivity and cross-reactivity profiles of these compounds is indispensable for their safe and effective clinical translation. While established sGC stimulators and activators have demonstrated a favorable selectivity profile, the evaluation of novel chemical entities, such as the hypothesized sGC modulator "this compound," will require a rigorous and systematic application of the profiling assays outlined in this guide.
Future research should focus on elucidating the structure-activity relationships that govern the selectivity of sGC modulators. Furthermore, exploring the potential for cross-talk between the cGMP pathway and other signaling cascades will be crucial for a comprehensive understanding of the on- and off-target effects of these promising therapeutics.
References
- 1. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment Selection in Pulmonary Arterial Hypertension: Phosphodiesterase Type 5 Inhibitors versus Soluble Guanylate Cyclase Stimulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Novel crosstalk to BMP signalling: cGMP-dependent kinase I modulates BMP receptor and Smad activity - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 5-Methyl-2-(methylsulfonamido)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the design of potent and selective therapeutic agents. This guide provides a comprehensive comparative analysis of the SAR of 5-Methyl-2-(methylsulfonamido)benzoic acid derivatives, a class of compounds that has shown promise as allosteric modulators of Mas-related G protein-coupled receptor X1 (MrgX1). The insights and experimental data presented herein are synthesized to provide a clear rationale behind the design and evaluation of these molecules.
The 2-(sulfonamido)benzoic acid scaffold is a key pharmacophore in a variety of biologically active compounds. The strategic placement of the carboxylic acid and sulfonamide moieties allows for critical interactions with biological targets, while substitutions on the phenyl ring provide a means to fine-tune the molecule's electronic, steric, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Core Scaffold and the Influence of Substitutions
The central theme of this guide revolves around the exploration of how modifications to the this compound core structure impact its biological activity. The primary biological endpoint discussed is the potentiation of MrgX1, a receptor implicated in pain and inflammation. The following sections will dissect the SAR based on substitutions at key positions of the parent molecule.
The Significance of the 5-Methyl Group
The presence of a methyl group at the 5-position of the benzoic acid ring has been found to be a key determinant of potency in this series of MrgX1 positive allosteric modulators (PAMs). In a comparative study, the 5-methyl substituted analog demonstrated a significant increase in potency compared to the unsubstituted parent compound. This highlights the favorable steric and electronic contributions of the 5-methyl group in the binding pocket of the receptor.
Comparative Analysis of Derivative Potency
The following table summarizes the in vitro potency of a series of this compound derivatives as MrgX1 PAMs. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.
| Compound ID | R Group (at 5-position) | EC50 (µM) |
| 7a | Methyl | 0.103 |
| 7g | Ethoxy | 0.098 |
| 7i | Chloro | 0.054 |
| 8a | Chloro | 0.055 |
| 8c | Methyl | 0.069 |
| 8e | Fluoro | 0.013 |
Data sourced from "Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1"[1]
The data clearly indicates that small, electron-withdrawing or lipophilic groups at the 5-position are well-tolerated and can even enhance potency. For instance, the 5-fluoro analog (8e ) exhibited the highest potency in this series. In contrast, substitutions at the 4-position of the benzoic acid ring, such as methyl, fluoro, or chloro groups, resulted in a significant decrease in potency, with most of these analogs being inactive. This underscores the critical importance of the substitution pattern on the phenyl ring for optimal interaction with the MrgX1 receptor.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, the following are detailed experimental protocols for the synthesis and biological evaluation of the this compound derivatives.
General Synthetic Procedure
The synthesis of the 2-(sulfonamido)benzamide core is achieved through a modular two-step process.
Step 1: Sulfonamide Formation
-
To a solution of the appropriately substituted anthranilic acid (1 equivalent) in water, add sodium bicarbonate (2.5 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the desired sulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3, resulting in the precipitation of the sulfonamide product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 2-(sulfonamido)benzoic acid.
Step 2: Amide Coupling
-
To a solution of the 2-(sulfonamido)benzoic acid (1 equivalent) and the desired aniline or amine (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or CH2Cl2), add a coupling agent such as T3P (1.5 equivalents).
-
Add a base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final 2-(sulfonamido)benzamide derivative.
In Vitro MrgX1 Potentiation Assay
The potency of the synthesized compounds as MrgX1 PAMs can be evaluated using a cell-based functional assay, such as a calcium mobilization assay in cells co-expressing the MrgX1 receptor and a calcium-sensitive fluorescent dye.
-
Cell Culture: Maintain a stable cell line (e.g., HEK293) co-expressing the human MrgX1 receptor and a G-protein coupled inwardly rectifying potassium (GIRK) channel.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO and dilute to the desired concentrations in assay buffer.
-
Assay Procedure: a. Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. c. Add the test compounds at various concentrations to the wells and incubate for a specified period. d. Add a sub-maximal concentration of the MrgX1 agonist (e.g., BAM8-22) to all wells to stimulate the receptor. e. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Normalize the fluorescence data to the response of the agonist alone. b. Plot the normalized response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate key aspects of the SAR and the experimental workflow.
Caption: SAR summary for 2-(sulfonamido)benzoic acid derivatives.
Caption: General synthetic workflow for the derivatives.
References
Head-to-head comparison of different synthesis routes for "5-Methyl-2-(methylsulfonamido)benzoic acid"
Introduction
5-Methyl-2-(methylsulfonamido)benzoic acid is a crucial building block in medicinal chemistry and drug discovery, finding application as an intermediate in the synthesis of various pharmaceutical agents. The efficient and scalable synthesis of this molecule is of significant interest to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of two plausible synthetic routes to this compound, offering detailed experimental protocols and a comparative analysis to aid in route selection. The presented methodologies are grounded in established chemical transformations and supported by experimental data from analogous reactions reported in the scientific literature.
Proposed Synthetic Routes
Two primary synthetic strategies are evaluated, starting from readily available precursors: 2-amino-5-methylbenzoic acid and 5-methyl-2-nitrobenzoic acid.
Route 1: Synthesis from 2-Amino-5-methylbenzoic acid
This route offers a direct approach, commencing with the commercially available 2-amino-5-methylbenzoic acid. The synthesis involves a two-step sequence of sulfonylation followed by methylation.
Reaction Scheme
Caption: Overall synthetic pathway for Route 1.
Experimental Protocols
Step 1: Synthesis of 5-Methyl-2-(sulfonamido)benzoic acid
This procedure is adapted from standard sulfonylation reactions of anthranilic acid derivatives.
-
Materials:
-
2-Amino-5-methylbenzoic acid (1.0 eq)
-
Pyridine (solvent)
-
Methanesulfonyl chloride (1.1 eq)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-methylbenzoic acid in pyridine under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
This N-methylation protocol is based on established methods for the alkylation of sulfonamides.[1][2]
-
Materials:
-
5-Methyl-2-(sulfonamido)benzoic acid (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methyl iodide (CH₃I) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 5-methyl-2-(sulfonamido)benzoic acid in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product.
-
Route 2: Synthesis from 5-Methyl-2-nitrobenzoic acid
This alternative route begins with the nitration of 3-methylbenzoic acid, followed by reduction of the nitro group, and then proceeds through the same sulfonylation and methylation steps as Route 1.
Reaction Scheme
References
A Researcher's Guide to Comparative Molecular Docking: Evaluating "5-Methyl-2-(methylsulfonamido)benzoic acid" as a Potential COX Inhibitor
This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of the novel compound "5-Methyl-2-(methylsulfonamido)benzoic acid" against its potential biological targets, Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). We will delve into the rationale behind experimental choices, ensuring a robust and self-validating in silico analysis. This document is intended for researchers, scientists, and drug development professionals seeking to predict the binding affinity and selectivity of small molecules against these critical enzymes.
The Significance of COX Isoform Selectivity
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins.[1][2][3] Two primary isoforms, COX-1 and COX-2, share similar structures and catalytic functions but differ in their physiological roles.[4] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate platelet function.[5] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2][3]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of COX enzymes.[1][2][3] However, non-selective NSAIDs, such as ibuprofen, inhibit both COX-1 and COX-2, leading to a risk of gastrointestinal side effects.[6][7] This has driven the development of selective COX-2 inhibitors (coxibs), like celecoxib, which offer anti-inflammatory and analgesic effects with a reduced risk of gastric complications.[3][8][9] The structural basis for this selectivity lies in key amino acid differences within the active sites of the two isoforms.[4][10] Notably, the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2 creates a larger, more accommodating side pocket in the COX-2 active site.[10][11]
This guide will utilize molecular docking to predict whether "this compound," a compound with structural motifs reminiscent of known COX inhibitors, exhibits preferential binding to either COX-1 or COX-2.
Experimental Design: A Comparative Docking Workflow
Our in silico experiment will compare the docking of "this compound" with that of a non-selective inhibitor (Ibuprofen) and a selective COX-2 inhibitor (Celecoxib) against the crystal structures of human COX-1 and COX-2. This comparative approach provides essential context for interpreting the docking scores and predicted binding modes of our target compound.
Detailed Experimental Protocol
This protocol outlines the use of AutoDock Vina, a widely used open-source program for molecular docking.[12][13][14]
Part 1: Preparation of Receptor and Ligand Files
-
Receptor Preparation:
-
Download the crystal structures of human COX-1 (PDB ID: 6Y3C)[15][16][17] and human COX-2 (PDB ID: 5KIR)[18][19] from the RCSB Protein Data Bank.
-
Using molecular visualization software such as AutoDock Tools (ADT), prepare the receptor by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
-
Save the prepared receptor structures in the PDBQT file format.
-
-
Ligand Preparation:
-
Obtain the 3D structures of "this compound," Ibuprofen, and Celecoxib. These can be drawn using chemical drawing software and saved in a suitable format like SDF or MOL2.
-
In ADT, prepare each ligand by:
-
Assigning Gasteiger charges.
-
Merging non-polar hydrogens.
-
Setting the torsional degrees of freedom.
-
-
Save the prepared ligand structures in the PDBQT file format.
-
Part 2: Grid Box Generation and Molecular Docking
-
Grid Box Generation:
-
For each receptor (COX-1 and COX-2), define a grid box that encompasses the active site. The dimensions and center of the grid box should be sufficient to allow the ligands to move freely within the binding pocket. For COX enzymes, the active site is a long hydrophobic channel. The grid box should be centered on the key catalytic residues.
-
-
Running AutoDock Vina:
-
Create a configuration file for each docking run. This file specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute the docking simulations using the AutoDock Vina command-line interface.[20][21] The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.[20]
-
Part 3: Analysis of Docking Results
-
Binding Energy and Inhibition Constant (Ki):
-
The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol.[22] More negative values indicate a more favorable binding interaction.[23]
-
The inhibition constant (Ki) can be calculated from the binding energy (ΔG) using the formula: Ki = exp(ΔG / (R * T)), where R is the gas constant and T is the temperature in Kelvin.[24][25] Lower Ki values suggest a more potent inhibitor.
-
-
Binding Pose and Interactions:
-
Visualize the docked poses of each ligand within the active sites of COX-1 and COX-2 using software like PyMOL or Discovery Studio.[26]
-
Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligands and the amino acid residues of the active site.[23] Pay close attention to interactions with key residues like Arg120, Tyr355, and Ser530 in both isoforms, and Val523 in COX-2.[6][27]
-
Predicted Outcomes and Interpretation
The results of this comparative docking study will allow for a robust prediction of the potential of "this compound" as a COX inhibitor.
Data Presentation
The quantitative results of the docking study should be summarized in a clear and concise table.
| Ligand | Receptor | Binding Affinity (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues |
| This compound | COX-1 | Predicted Value | Calculated Value | Predicted Residues |
| COX-2 | Predicted Value | Calculated Value | Predicted Residues | |
| Ibuprofen (Non-selective control) | COX-1 | Predicted Value | Calculated Value | Arg120, Tyr355[27] |
| COX-2 | Predicted Value | Calculated Value | Arg120, Tyr355 | |
| Celecoxib (Selective control) | COX-1 | Predicted Value | Calculated Value | |
| COX-2 | Predicted Value | Calculated Value | Arg513, His90, Gln192[28][29] |
Analysis of Predicted Binding Modes
The visualization of the docked poses will provide crucial insights into the structural basis of the predicted binding affinities.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. PDB-6y3c: Human COX-1 Crystal Structure - Yorodumi [pdbj.org]
- 16. 6Y3C: Human COX-1 Crystal Structure [ncbi.nlm.nih.gov]
- 17. rcsb.org [rcsb.org]
- 18. rcsb.org [rcsb.org]
- 19. 5KIR: The Structure of Vioxx Bound to Human COX-2 [ncbi.nlm.nih.gov]
- 20. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 21. eagonlab.github.io [eagonlab.github.io]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Methyl-2-(methylsulfonamido)benzoic acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 5-Methyl-2-(methylsulfonamido)benzoic acid, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on established best practices for the disposal of analogous chemical classes, namely sulfonamides and benzoic acid derivatives, and are in alignment with federal and local regulatory standards.
The foundational principle guiding this protocol is one of caution. Until comprehensive toxicological and environmental fate data for this compound are available, it must be treated as a hazardous waste. This proactive approach minimizes risk and ensures compliance with regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA).[1][2][3]
Immediate Safety and Handling Precautions: The First Line of Defense
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). The rationale is to create a barrier between the researcher and the potentially hazardous substance, mitigating risks of dermal, ocular, and respiratory exposure.
Essential PPE includes:
-
Safety Goggles: To protect against splashes or fine dust particles. Benzoic acid derivatives can cause serious eye irritation or damage.[4][5][6]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Lab Coat: To protect street clothes and skin from contamination.
All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is crucial to avoid the inhalation of any airborne particles or vapors.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance from the point of generation to final disposal.
Step 1: Waste Identification and Segregation
The principle of waste segregation is fundamental to safe laboratory practice. It prevents the inadvertent mixing of incompatible chemicals, which could lead to dangerous reactions.
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Solutions containing the compound.
-
Contaminated PPE.
-
-
Segregate this waste from all other laboratory waste streams at the point of generation.[3] This is a critical step to prevent cross-contamination and unforeseen chemical reactions.
Caption: Waste Segregation Workflow at the Point of Generation.
Step 2: Containerization
Proper containerization is essential to safely store hazardous waste before its removal by environmental health and safety (EHS) professionals.
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[3] The container must be in good condition, with a secure, leak-proof lid.
-
The container must be made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container is generally suitable. For liquid waste, ensure the container material will not degrade upon contact with the solvent.
-
The label should be unambiguous and include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant," "Handle with Caution").[2]
Step 3: Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the waste container is kept closed at all times except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[2]
Caption: High-Level Disposal Workflow for this compound.
Step 4: Final Disposal
The final disposal of the accumulated hazardous waste must be handled by trained professionals in accordance with institutional and regulatory guidelines.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][7] Improper disposal can lead to environmental contamination and significant legal penalties.[3]
Spill Management: Preparedness and Response
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
| Spill Size | Response Protocol |
| Small Spill (Solid) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. 3. Clean the spill area with a suitable solvent and decontaminate. |
| Small Spill (Liquid) | 1. Alert personnel and control the source of the spill if safe to do so. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 3. Collect the absorbent material and place it in a sealed, labeled hazardous waste container. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert your institution's EHS or emergency response team immediately. 3. Do not attempt to clean up a large spill without proper training and equipment. |
Scientific Rationale for Cautious Disposal
The procedural steps outlined above are grounded in the chemical nature of this compound and the broader regulatory landscape for chemical waste.
-
Benzoic Acid Moiety: Benzoic acid and its derivatives can exhibit irritant properties to the skin, eyes, and respiratory tract.[5] Some derivatives also have demonstrated environmental toxicity, potentially disrupting aquatic ecosystems.[8]
-
Sulfonamide Group: While many sulfonamides have low toxicity, the class as a whole can include compounds with a range of biological activities. Without specific data, it is prudent to handle all novel sulfonamides with care.
-
Regulatory Framework: The Resource Conservation and Recovery Act (RCRA) provides the legal framework for the proper management of hazardous and non-hazardous solid waste in the United States.[1] Laboratories are required to manage their chemical waste from "cradle to grave," which includes generation, transportation, treatment, storage, and disposal.[9]
By adhering to these scientifically-grounded and regulation-aligned procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 2. MedicalLab Management Magazine [medlabmag.com]
- 3. danielshealth.com [danielshealth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. chemos.de [chemos.de]
- 7. acs.org [acs.org]
- 8. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
